K-7174 dihydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1,4-bis[5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAQFPBRMVEHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
K-7174 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in oncological research, particularly for its potent anti-tumor activities. Initially identified as a GATA-specific inhibitor, further investigation has revealed a multifaceted mechanism of action, positioning it as a dual inhibitor of both GATA transcription factors and the proteasome. This technical guide provides an in-depth exploration of the molecular pathways modulated by K-7174, with a focus on its effects in multiple myeloma. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Mechanisms of Action
K-7174 exerts its anti-cancer effects through two primary, interconnected mechanisms: inhibition of the GATA transcription factor family and suppression of proteasome activity. These actions converge to induce apoptosis, inhibit cell adhesion, and modulate gene expression in cancer cells.
GATA Transcription Factor Inhibition
K-7174 was initially characterized as a specific inhibitor of the GATA family of transcription factors, with a particular emphasis on GATA2.[1][2] GATA factors are critical regulators of hematopoietic cell differentiation and proliferation. In the context of certain cancers, the dysregulation of GATA factor activity contributes to tumor progression.
The inhibitory effect of K-7174 on GATA binding activity has been demonstrated to rescue anemia induced by inflammatory cytokines such as IL-1β and TNF-α by restoring erythropoietin (Epo) production.[3] In cancer models, particularly in prostate cancer, inhibition of GATA2 by K-7174 has been shown to suppress the expression and transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer growth.[4]
Proteasome Inhibition and Downstream Effects in Multiple Myeloma
A pivotal aspect of K-7174's anti-cancer activity, especially in multiple myeloma, is its function as a proteasome inhibitor.[5] The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis.
K-7174 induces apoptosis in multiple myeloma cells through a unique pathway involving the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[5] Activated caspase-8, in turn, mediates the degradation of the transcription factor Sp1.[5] Sp1 is a crucial activator for the expression of class I histone deacetylases (HDACs), including HDAC1, HDAC2, and HDAC3.[5]
The K-7174-induced degradation of Sp1 leads to the transcriptional repression of these class I HDACs.[5] This reduction in HDAC levels results in the hyperacetylation of histones, a state associated with a more open chromatin structure and altered gene expression, ultimately contributing to cell cycle arrest and apoptosis.[5]
K-7174 has been shown to inhibit cell adhesion by suppressing the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by inflammatory cytokines like TNF-α.[6] This is particularly relevant in the bone marrow microenvironment of multiple myeloma, where the interaction between myeloma cells and stromal cells via adhesion molecules like VCAM-1 confers drug resistance. By downregulating VCAM-1, K-7174 can potentially disrupt this protective interaction and sensitize myeloma cells to therapy.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of K-7174
| Parameter | Cell Line(s) | Condition | Value | Reference(s) |
| IC50 (VCAM-1 Expression) | - | TNF-α induced | 14 µM | [6] |
| IC50 (VCAM-1 mRNA Induction) | - | TNF-α induced | 9 µM | [6] |
| IC50 (Cell Growth) | RPMI8226, U266, KMS-12-BM (Multiple Myeloma) | 72h incubation | Dose-dependent inhibition observed | [5] |
| Apoptosis Induction | Primary Multiple Myeloma cells | 48h incubation | Significant increase in Annexin-V positive cells | [5] |
| GATA Binding Inhibition | - | 24h incubation | 2.5-30 µM | [6] |
Table 2: In Vivo Activity of K-7174 in Murine Models
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference(s) |
| NOD/SCID mice | Multiple Myeloma (RPMI8226, U266 xenografts) | 75 mg/kg, i.p., daily for 14 days | Significant tumor growth inhibition | [5] |
| NOD/SCID mice | Multiple Myeloma (U266 xenografts) | 50 mg/kg, p.o., daily for 14 days | Significant tumor growth inhibition | [5] |
| ICR mice | IL-1β or TNF-α induced anemia | 30 mg/kg, i.p., daily for 9 days | Reversal of decreased hemoglobin and reticulocytes | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of K-7174's mechanism of action are provided below.
MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI8226, U266) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-25 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V Staining for Apoptosis Detection
Objective: To quantify the induction of apoptosis by K-7174 in primary multiple myeloma cells.
Protocol:
-
Cell Treatment: Culture CD138-positive primary multiple myeloma cells in the presence or absence of K-7174 for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the binding of Sp1 to the promoter region of the HDAC1 gene in response to K-7174 treatment.
Protocol:
-
Cross-linking: Treat multiple myeloma cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an anti-Sp1 antibody or control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the HDAC1 gene.
Conclusion
This compound is a promising anti-cancer agent with a dual mechanism of action involving the inhibition of GATA transcription factors and the proteasome. Its ability to induce apoptosis in multiple myeloma cells, particularly through the novel caspase-8/Sp1/HDAC pathway, and its efficacy in in vivo models highlight its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research into the nuanced molecular mechanisms of K-7174 and to aid in the development of this and similar compounds for clinical applications.
References
- 1. K-7174 | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
K-7174 Dihydrochloride: A Technical Guide to its Proteasome Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the molecular mechanisms of K-7174 dihydrochloride, a novel, orally active proteasome inhibitor. It details the compound's unique mode of action, downstream signaling effects, and its efficacy in preclinical models, particularly in the context of multiple myeloma.
Core Mechanism of Action: Pan-Proteasomal Inhibition
K-7174 is a homopiperazine derivative that functions as a potent inhibitor of the ubiquitin-proteasome system (UPS).[1][2] The UPS is critical for cellular homeostasis through the degradation of misfolded or unnecessary proteins. In many malignancies, including multiple myeloma, cancer cells exhibit a higher dependency on the proteasome, making it a key therapeutic target.[3]
Unlike the first-in-class proteasome inhibitor bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 demonstrates a broader inhibitory profile.[4] It directly binds and inhibits all three catalytic activities of the 20S proteasome: chymotrypsin-like, trypsin-like, and caspase-like.[4] This pan-inhibition leads to the accumulation of polyubiquitinated proteins within the cell, inducing proteotoxic stress and triggering apoptosis.[4]
Key Downstream Signaling Pathways
The inhibition of the proteasome by K-7174 initiates several downstream signaling cascades that contribute to its anti-tumor activity.
Transcriptional Repression of Class I HDACs
A distinct and critical mechanism of K-7174 is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1][2] This effect is mediated through a caspase-8-dependent degradation of Specificity Protein 1 (Sp1), a key transcriptional activator for class I HDAC genes.[1][5] The resulting downregulation of HDACs leads to histone hyperacetylation and contributes significantly to K-7174-induced cytotoxicity.[1][2] This unique mechanism suggests that K-7174 may be effective in cancers reliant on HDAC activity and provides a rationale for combination therapies with other HDAC inhibitors.[1][2]
Inhibition of the NF-κB Pro-Survival Pathway
A fundamental consequence of proteasome inhibition is the stabilization of the inhibitor of κB (IκBα).[6] In the canonical NF-κB pathway, IκBα is typically ubiquitinated and degraded by the proteasome, which releases the NF-κB (p50/RelA) dimer to translocate to the nucleus.[7][8] Once in the nucleus, NF-κB activates the transcription of numerous genes that promote cell survival, proliferation, and inflammation.
By preventing IκBα degradation, K-7174 effectively sequesters the NF-κB complex in the cytoplasm, blocking its pro-survival signaling.[6] This is particularly relevant in multiple myeloma, where constitutive NF-κB activation is a known driver of pathogenesis.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for K-7174's activity from preclinical studies.
Table 1: In Vitro Activity of K-7174
| Parameter | Cell Line / System | Concentration / IC₅₀ | Duration | Reference |
| VCAM-1 Expression Suppression (IC₅₀) | HUVEC | 14 µM | 1 hour | [9] |
| TNFα-induced VCAM-1 mRNA (IC₅₀) | HUVEC | 9 µM | 1 hour | [9] |
| GATA Binding Activity Inhibition | - | 2.5 - 30 µM | 24 hours | [9] |
| Multiple Myeloma Cell Growth | MM Cell Lines | 0 - 25 µM | 72 hours | [9] |
| Epo Production Rescue | Hep3B Cells | 10 - 20 µM | 24 hours | [9] |
Table 2: In Vivo Efficacy of K-7174
| Model / Effect | Dosing Regimen | Administration | Outcome | Reference |
| Anti-Myeloma Activity | 50 mg/kg, daily for 14 days | Oral (p.o.) | Significantly decreased tumor volume | [5][9] |
| Anti-Myeloma Activity | 75 mg/kg, daily for 14 days | Intraperitoneal (i.p.) | Inhibited tumor growth | [9] |
| Anemia Reversal | 30 mg/kg, daily for 9 days | Intraperitoneal (i.p.) | Reversed IL-1β/TNF-α induced anemia | [9] |
| Lupus-like Symptom Improvement | 30 mg/kg, 3x/week for 6 weeks | Intraperitoneal (i.p.) | Improved symptoms in MRL/lpr mice | [9] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of K-7174.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibition in multiple myeloma: therapeutic implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in the field of oncology and inflammation research. Identified as a homopiperazine derivative, K-7174 is an orally active agent that functions as a potent inhibitor of both the proteasome and GATA transcription factors.[1][2] Its multifaceted mechanism of action, which includes the induction of apoptosis in cancer cells and the suppression of cell adhesion molecules, positions it as a promising therapeutic candidate, particularly for hematological malignancies like multiple myeloma.[1][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of K-7174, with a focus on its core mechanisms, experimental protocols, and quantitative data.
Discovery and Core Activities
K-7174 was identified as a novel class of proteasome inhibitors with a distinct mode of binding compared to other inhibitors like bortezomib.[3][4] Its discovery was part of a broader effort to develop orally bioavailable proteasome inhibitors to improve patient convenience and overcome drug resistance.[3][4]
The core activities of K-7174 include:
-
Proteasome Inhibition: K-7174 inhibits the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome, leading to the accumulation of ubiquitinated proteins and induction of proteotoxic stress in cancer cells.
-
GATA Inhibition: The compound inhibits the binding activity of GATA transcription factors, which are crucial for the regulation of gene expression in various cell types, including hematopoietic cells.[1]
-
Anti-Myeloma Activity: K-7174 demonstrates significant cytotoxicity against multiple myeloma (MM) cell lines and primary patient cells, including those resistant to bortezomib.[3][4]
-
Anti-Inflammatory Effects: By inhibiting GATA, K-7174 can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by inflammatory cytokines.[1]
Synthesis of this compound
A straightforward four-step synthesis for K-7174 has been developed, with the key reactions being a Wittig olefination and a bis-alkylation of homopiperazine.[5] A notable feature of this synthetic route is an iodine-catalyzed isomerization step that achieves complete conversion of the Z-isomer to the desired E-isomer.[5] While the full detailed protocol is proprietary, the general synthetic strategy is outlined below.
Logical Workflow for the Synthesis of K-7174
Caption: Logical workflow for the four-step synthesis of this compound.
Mechanism of Action
K-7174 exerts its anti-myeloma effects through a sophisticated mechanism that involves the downregulation of class I histone deacetylases (HDACs).[3][4] This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes (HDAC1, -2, and -3).[3][4] The inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and gene expression, ultimately inducing apoptosis in myeloma cells.[3]
Furthermore, K-7174 has been shown to induce the unfolded protein response (UPR), an ER stress-related signaling pathway. This suggests a novel, UPR-dependent mechanism contributing to its anti-inflammatory properties.
Signaling Pathway of K-7174 in Multiple Myeloma Cells
Caption: K-7174's mechanism of action leading to apoptosis in multiple myeloma cells.
Quantitative Data
The biological activity of K-7174 has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Activity of K-7174
| Assay | Cell Line/Target | Parameter | Value | Reference |
| VCAM-1 Expression | HUVEC | IC50 | 14 µM | [1] |
| TNFα-induced VCAM-1 mRNA | HUVEC | IC50 | 9 µM | [1] |
| GATA Binding Activity | - | IC50 | 2.5-30 µM | [1] |
| Epo Production Rescue | Hep3B | Effective Conc. | 10-20 µM | [1] |
| Cell Growth Inhibition | MM cells | Effective Conc. | 0-25 µM (72h) | [1] |
Table 2: In Vivo Efficacy of K-7174 in a Murine Xenograft Model
| Animal Model | Dosage and Administration | Outcome | Reference |
| NOD/SCID mice | 75 mg/kg; i.p. once daily for 14 days | Significant decrease in tumor volume | [1][6] |
| NOD/SCID mice | 50 mg/kg; p.o. once daily for 14 days | Significant decrease in tumor volume; more effective than i.p. | [1][6] |
| NOD/SCID mice | 30 mg/kg; i.p. once daily for 9 days | Reversal of IL-1β or TNF-α induced anemia | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used in the evaluation of K-7174.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.
-
Cell Plating: Seed MM cell lines (e.g., KMS12-BM, RPMI8226, U266) in 96-well plates at a predetermined optimal density.
-
Compound Treatment: Treat the cells with various concentrations of K-7174 (e.g., 0-25 µM) for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Western Blot Analysis for Sp1 and HDACs
This protocol is used to quantify the protein levels of Sp1 and class I HDACs in response to K-7174 treatment.
-
Cell Treatment and Lysis: Treat MM cells with K-7174 for the desired time points. Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Sp1, HDAC1, HDAC2, HDAC3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of K-7174 in a murine model.
-
Cell Inoculation: Subcutaneously inoculate NOD/SCID mice with a suspension of human MM cells (e.g., U266 or RPMI8226).[6]
-
Tumor Growth: Allow the tumors to grow to a measurable size (e.g., 100-500 mm³).[6]
-
Treatment Administration: Administer K-7174 via the desired route (intraperitoneal or oral gavage) at the specified dose (e.g., 30, 50, or 75 mg/kg) and schedule (e.g., once daily for 14 days). The vehicle control typically consists of 3% DMSO in 0.9% NaCl.[1][6]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. Statistical analysis can be performed using appropriate methods like ANOVA.
Conclusion
This compound is a promising, orally active dual inhibitor of the proteasome and GATA transcription factors. Its unique mechanism of action, involving the caspase-8-dependent degradation of Sp1 and subsequent downregulation of class I HDACs, provides a strong rationale for its development as an anti-myeloma therapeutic. The in vitro and in vivo data demonstrate its potent anti-tumor activity, including efficacy against bortezomib-resistant models. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of K-7174 in multiple myeloma and other relevant diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
The Indirect Influence of K-7174 Dihydrochloride on Histone Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
K-7174 dihydrochloride, a novel, orally active proteasome and GATA inhibitor, has demonstrated significant anti-myeloma activity.[1][2][3][4] A key aspect of its mechanism of action involves the modulation of histone acetylation, a critical epigenetic process regulating gene expression. This technical guide provides an in-depth analysis of how this compound indirectly influences histone acetylation by targeting the expression of class I histone deacetylases (HDACs). The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.
Core Mechanism: Downregulation of Class I HDACs
Contrary to directly inhibiting HDAC enzymes, this compound exerts its effect on histone acetylation through an indirect mechanism. The compound induces the transcriptional repression of class I histone deacetylases, specifically HDAC1, HDAC2, and HDAC3.[3] This leads to a decrease in the cellular levels of these enzymes, shifting the balance towards histone hyperacetylation.
The signaling cascade leading to this downregulation is initiated by the proteasome inhibitory activity of K-7174. This results in the activation of caspase-8, which in turn leads to the degradation of Specificity Protein 1 (Sp1).[3] Sp1 is a crucial transcription factor responsible for the expression of class I HDAC genes.[3] Consequently, the degradation of Sp1 results in reduced transcription of HDAC1, HDAC2, and HDAC3, leading to lower protein levels and a subsequent increase in global histone acetylation. This hyperacetylation is a critical component of the cytotoxic effects of K-7174 observed in myeloma cells.[3]
Signaling Pathway of this compound on Histone Acetylation
The following diagram illustrates the signaling pathway through which this compound leads to histone hyperacetylation.
Quantitative Data Summary
While specific quantitative data on the fold-increase of histone acetylation at specific lysine residues induced by this compound is not extensively detailed in the primary literature, the following table summarizes the known inhibitory concentrations.
| Parameter | Value | Cell Line/Context | Reference |
| IC50 for VCAM-1 expression | 14 µM | TNFα-induced | [4] |
| IC50 for VCAM-1 mRNA induction | 9 µM | TNFα-induced | [4] |
Further research is required to quantify the direct impact on histone acetylation levels.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of this compound on histone acetylation.
Western Blot Analysis for Histone Acetylation
Objective: To qualitatively and semi-quantitatively assess the levels of acetylated histones in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture multiple myeloma cell lines (e.g., RPMI8226, U266) in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 0-25 µM) for different time points (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).
-
-
Histone Extraction:
-
Harvest cells and wash with PBS.
-
Isolate nuclei using a hypotonic lysis buffer.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Densitometric Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone signal.
-
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the changes in histone acetylation at specific gene promoters following treatment with this compound.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound as described above.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9, anti-acetyl-H3K27).
-
Add protein A/G agarose beads to precipitate the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR on the purified DNA to quantify the enrichment of specific gene promoters known to be regulated by HDACs.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the effects of this compound on histone acetylation.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action that indirectly leads to histone hyperacetylation. By downregulating the expression of class I HDACs via the caspase-8/Sp1 axis, K-7174 alters the epigenetic landscape of cancer cells, contributing to its anti-myeloma effects.[3] The experimental protocols and workflows detailed in this guide provide a framework for researchers to further elucidate the nuanced effects of this compound on histone modifications and its broader implications for cancer therapy. Future studies should focus on quantifying the specific histone marks affected by K-7174 treatment and exploring the full spectrum of its epigenetic regulatory functions.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
K-7174: A Dual Modulator of Cell Adhesion and Apoptosis with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174, a homopiperazine derivative, has emerged as a molecule of significant interest in oncology and inflammation research. Initially identified as a GATA-specific inhibitor, its multifaceted mechanism of action extends to the potent inhibition of the proteasome. This dual activity positions K-7174 as a compelling candidate for therapeutic development, particularly in the context of multiple myeloma and inflammatory disorders. This technical guide provides a comprehensive overview of the role of K-7174 in modulating cell adhesion and inducing apoptosis, with a focus on its underlying molecular pathways, quantitative efficacy, and the experimental methodologies used to elucidate its function.
Core Mechanisms of Action
K-7174 exerts its biological effects through two primary, interconnected mechanisms:
-
Inhibition of GATA Transcription Factors: K-7174 was first characterized as an inhibitor of the GATA family of transcription factors. This activity is central to its role in modulating cell adhesion.
-
Proteasome Inhibition: Subsequent research revealed that K-7174 is also a potent, orally active proteasome inhibitor. This function is the primary driver of its pro-apoptotic effects, particularly in hematological malignancies.
The Role of K-7174 in Cell Adhesion
K-7174 has been shown to be an effective inhibitor of cell adhesion, a critical process in both immune responses and cancer metastasis. Its mechanism in this context is primarily linked to its GATA inhibitory function.
Molecular Pathway of Cell Adhesion Inhibition
K-7174 disrupts the adhesion of monocytes to endothelial cells by downregulating the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), typically induce the expression of VCAM-1 on the surface of endothelial cells. This upregulation is mediated by the binding of GATA transcription factors to the promoter region of the VCAM-1 gene.[1]
K-7174 intervenes in this process by inhibiting the binding of GATA to the VCAM-1 promoter, thereby suppressing its transcription and subsequent protein expression.[1] This leads to a reduction in the adhesive capacity of the endothelium for leukocytes and cancer cells that express the VCAM-1 ligand, very late antigen-4 (VLA-4).[2]
References
K-7174 Dihydrochloride: A Technical Guide to its Chemical Structure, Properties, and Dual Inhibitory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride is a synthetic small molecule that has garnered significant interest in the fields of oncology and inflammation research. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and its multifaceted mechanism of action. K-7174 functions as a dual inhibitor of the proteasome and the GATA family of transcription factors, leading to a cascade of downstream effects that culminate in anti-tumor and anti-inflammatory activities. This document details the key signaling pathways modulated by K-7174 and provides a summary of the experimental protocols that have been employed to elucidate its biological functions, serving as a comprehensive resource for researchers investigating this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt form of K-7174. Its chemical identity and key properties are summarized in the tables below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | 1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane dihydrochloride[1] |
| CAS Number | 191089-60-8[2] |
| Molecular Formula | C₃₃H₅₀Cl₂N₂O₆[2] |
| SMILES | COC1=C(OC)C(OC)=CC(/C=C/CCCN2CCN(CCC/C=C/C3=CC(OC)=C(OC)C(OC)=C3)CCC2)=C1.[H]Cl.[H]Cl[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 641.67 g/mol [2][3] |
| Appearance | White to off-white solid powder[2] |
| Solubility | Soluble in water and DMSO[4] |
| Storage | Store at -20°C for long-term stability[4] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through two primary mechanisms: inhibition of the proteasome and inhibition of GATA transcription factors.
Proteasome Inhibition and Downregulation of Histone Deacetylases
K-7174 functions as a proteasome inhibitor, which leads to the accumulation of ubiquitinated proteins within the cell, a state that can trigger apoptosis. A key downstream effect of its proteasome inhibitory activity is the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs via a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes. The resulting histone hyperacetylation contributes significantly to the cytotoxic effects of K-7174 in cancer cells, particularly in multiple myeloma.[5][6][7]
GATA Inhibition and Anti-Inflammatory Effects
K-7174 also acts as a GATA-specific inhibitor. This activity is central to its anti-inflammatory properties. In the context of inflammation, cytokines such as TNF-α and IL-1β induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells, a critical step in the recruitment of leukocytes to sites of inflammation. K-7174 inhibits the induction of VCAM-1 by interfering with the binding of GATA transcription factors to their recognition motifs within the VCAM-1 gene promoter. This inhibitory action is independent of the NF-κB signaling pathway, offering a distinct mechanism for anti-inflammatory intervention.
Experimental Protocols
The following sections provide a summary of the key experimental methodologies that have been used to characterize the biological activities of this compound.
In Vitro Anti-Myeloma Activity
-
Cell Lines: Human multiple myeloma (MM) cell lines such as RPMI8226, U266, and KMS12-BM are commonly used.
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Principle: Measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan by mitochondrial dehydrogenases in living cells.
-
Protocol:
-
Seed MM cells in 96-well plates.
-
Treat cells with varying concentrations of K-7174 for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Principle: Detects early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.
-
Protocol:
-
Treat MM cells with K-7174 for the desired time.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (to distinguish necrotic cells).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
In Vivo Anti-Myeloma Activity (Xenograft Mouse Model)
-
Animal Model: Severe combined immunodeficient (SCID) or non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice are typically used.[2]
-
Tumor Implantation: Human MM cells (e.g., 1 x 10⁷ U266 cells) are injected subcutaneously into the flank of the mice.[2]
-
Drug Administration: Once tumors are palpable, K-7174 is administered, for example, by oral gavage or intraperitoneal injection at a specified dose and schedule (e.g., 50 mg/kg daily).[3]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel cell adhesion inhibitor, K-7174, reduces the endothelial VCAM-1 induction by inflammatory cytokines, acting through the regulation of GATA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for K-7174 Dihydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride is a potent, orally active small molecule inhibitor with a multifaceted mechanism of action, primarily targeting the proteasome and GATA transcription factors.[1] It has demonstrated significant anti-myeloma activity in vitro and in vivo, inducing apoptosis and inhibiting cell adhesion.[1] Notably, K-7174 down-regulates the expression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3, through a caspase-8-dependent degradation of the transcription factor Sp1.[2] These characteristics make K-7174 a compound of interest for cancer research, particularly for multiple myeloma and potentially for overcoming resistance to conventional proteasome inhibitors.[3]
This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of K-7174 across various functional assays.
Table 1: Inhibition of VCAM-1 Expression
| Parameter | Cell Line | Treatment Conditions | IC50 Value | Reference |
| VCAM-1 mRNA Suppression | Not Specified | 1-30 µM K-7174 for 1 hour, stimulated with TNFα | 9 µM | [1] |
| VCAM-1 Protein Expression | Not Specified | 1-30 µM K-7174 for 1 hour | 14 µM | [1] |
Table 2: Effects on Multiple Myeloma (MM) Cells
| Assay | Cell Line(s) | K-7174 Concentration | Duration | Observed Effect | Reference |
| Cell Growth Inhibition | MM cell lines | 0-25 µM | 72 hours | Dose-dependent inhibition of cell growth | [1] |
| Apoptosis Induction | MM cell lines | 0-25 µM | 72 hours | Increased percentage of annexin-V-positive cells | [1] |
| GATA Binding Inhibition | Not Specified | 2.5-30 µM | 24 hours | Inhibition of GATA binding activity | [1] |
Signaling Pathway
The proposed signaling pathway for K-7174's anti-myeloma activity involves the inhibition of the proteasome, leading to a cascade of events culminating in the transcriptional repression of class I HDACs.
Caption: K-7174 signaling pathway in myeloma cells.
Experimental Protocols
The following are detailed protocols for in vitro assays to characterize the activity of K-7174.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the cytotoxic effect of K-7174 on multiple myeloma cell lines.
Experimental Workflow
Caption: MTT assay experimental workflow.
Materials:
-
Multiple myeloma cell lines (e.g., KMS12-BM, U266, RPMI8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Addition: Prepare a series of this compound dilutions (e.g., 0-25 µM) in culture medium. Add the desired concentrations of K-7174 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in the presence of K-7174.
Experimental Workflow
Caption: Proteasome activity assay workflow.
Materials:
-
MM cell lines
-
Lysis buffer
-
Proteasome assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
This compound
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Lyse MM cells and determine the protein concentration.
-
Reaction Setup: In a 96-well black plate, add cell lysate to each well.
-
Inhibitor Addition: Add varying concentrations of K-7174 or a known proteasome inhibitor (positive control) to the wells. Include a vehicle control.
-
Substrate Addition: Add the fluorogenic proteasome substrate to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the inhibitory effect of K-7174.
Caspase-8 Activity Assay
This assay quantifies the activity of caspase-8, a key mediator in the K-7174-induced apoptotic pathway.
Experimental Workflow
Caption: Caspase-8 activity assay workflow.
Materials:
-
MM cell lines
-
This compound
-
Caspase-8 activity assay kit (colorimetric or fluorometric)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Treat MM cells with K-7174 for the desired time.
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
Assay Reaction: Add the cell lysate to a 96-well plate.
-
Substrate Addition: Add the caspase-8 specific substrate to each well.
-
Incubation: Incubate the plate as per the kit's instructions.
-
Signal Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-8 activity compared to untreated cells.
Western Blot for Sp1 Degradation
This protocol is used to visualize the degradation of Sp1 protein following treatment with K-7174.
Experimental Workflow
Caption: Western blot workflow for Sp1.
Materials:
-
MM cell lines
-
This compound
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Sp1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat MM cells with K-7174 and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Sp1.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
HDAC Activity Assay
This assay measures the effect of K-7174 on the activity of histone deacetylases.
Experimental Workflow
Caption: HDAC activity assay workflow.
Materials:
-
MM cell lines
-
Nuclear extraction kit
-
HDAC activity assay kit (fluorometric)
-
This compound
-
96-well plates
-
Fluorometric microplate reader
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from MM cells treated with K-7174.
-
Assay Setup: Add the nuclear extract to a 96-well plate.
-
Compound Addition: Add K-7174 to the wells.
-
Substrate Addition: Add the fluorogenic HDAC substrate.
-
Incubation: Incubate according to the kit's protocol.
-
Developer Addition: Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader.
-
Data Analysis: Quantify the HDAC activity and the inhibitory effect of K-7174.
References
Application Notes and Protocols for K-7174 Dihydrochloride Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of K-7174 dihydrochloride in preclinical animal models, with a focus on its application in multiple myeloma research. The protocols and data presented are synthesized from published studies to guide researchers in designing and executing their own in vivo experiments.
Introduction
K-7174 is a novel, orally active proteasome inhibitor and GATA inhibitor.[1][2] It has demonstrated significant anti-myeloma activity in preclinical models, including in bortezomib-resistant contexts.[3][4] Its mechanism of action involves the downregulation of class I histone deacetylases (HDACs), making it a compound of interest for cancer therapeutics.[3][4][5] K-7174 has also been investigated for its anti-inflammatory properties and its potential to treat anemia of chronic disease.[1][6]
Data Presentation: In Vivo Administration and Efficacy
The following tables summarize the administration protocols and reported outcomes for this compound in various animal models.
Table 1: this compound Administration in Murine Multiple Myeloma Xenograft Models
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice | [2][3] |
| Tumor Model | Subcutaneous xenograft of human multiple myeloma cell lines (e.g., RPMI8226, U266) | [2][3] |
| Route of Admin. | Oral (p.o.) or Intraperitoneal (i.p.) | [1][3] |
| Dosage (Oral) | 50 mg/kg, once daily | [1][3][5] |
| Dosage (i.p.) | 75 mg/kg, once daily | [1][2] |
| Treatment Duration | 14 days | [1][2][3][5] |
| Vehicle | 3% DMSO in 0.9% NaCl | [3][5] |
| Reported Efficacy | Significantly reduced tumor volume compared to vehicle control. Oral administration was more effective than intraperitoneal.[1][3][5] Overcame bortezomib resistance.[3][4] | [1][3][4][5] |
| Reported Toxicity | No obvious side effects, including weight loss, leukocytopenia, thrombocytopenia, anemia, or hepatic dysfunction at the effective oral dose.[5] A higher i.p. dose (75 mg/kg) showed significant body weight reduction after 10 days.[1] | [1][5] |
Table 2: this compound Administration in a Murine Model of Lupus
| Parameter | Details | Reference |
| Animal Model | MRL/lpr mice | [1] |
| Therapeutic Area | Lupus-like symptoms | [1] |
| Route of Admin. | Intraperitoneal (i.p.) | [1] |
| Dosage | 30 mg/kg, three times a week | [1] |
| Treatment Duration | 6 weeks | [1] |
| Reported Efficacy | Improved lupus-like symptoms and significantly inhibited the deposition of IgG and C3 in the kidneys. | [1] |
Experimental Protocols
Murine Xenograft Model of Multiple Myeloma
This protocol is based on the methodology described in studies investigating the anti-myeloma effects of K-7174.[2][3][5]
Objective: To evaluate the in vivo efficacy of orally administered this compound in a murine xenograft model of multiple myeloma.
Materials:
-
This compound
-
Vehicle solution: 3% DMSO in sterile 0.9% NaCl
-
Human multiple myeloma cell lines (e.g., RPMI8226)
-
6-8 week old NOD/SCID mice
-
Standard animal housing and monitoring equipment
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Culture: Culture human multiple myeloma cells in appropriate media and conditions.
-
Tumor Inoculation: Subcutaneously inoculate 1 x 107 to 3 x 107 myeloma cells into the right flank of each mouse.[2]
-
Tumor Growth Monitoring: Monitor mice daily for tumor growth. Begin treatment when tumors become measurable (approximately 100-500 mm³).[3]
-
Animal Grouping: Randomize mice into treatment and control groups (n=3-4 per group).[3]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. On each treatment day, dilute the stock solution with 0.9% NaCl to achieve a final concentration where the desired dose (50 mg/kg) is administered in a volume of 400 µl, with a final DMSO concentration of 3%.[3] Prepare a vehicle-only solution (3% DMSO in 0.9% NaCl) for the control group.
-
Drug Administration:
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
-
Endpoint: Continue monitoring tumor volume for up to 28 days.[3] At the end of the study, euthanize mice according to institutional guidelines. Tumors may be excised for further analysis (e.g., Western blot for ubiquitinated proteins).[5]
Visualizations
Signaling Pathway of K-7174 in Multiple Myeloma Cells
Caption: K-7174 inhibits the proteasome, leading to caspase-8 activation, Sp1 degradation, and reduced HDAC expression, ultimately inducing apoptosis in myeloma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating K-7174 efficacy in a murine multiple myeloma xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indoxyl Sulfate Down-Regulates SLCO4C1 Transporter through Up-Regulation of GATA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Biology of Erythropoietin [jstage.jst.go.jp]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols: K-7174 Dihydrochloride in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride is a novel, orally active proteasome inhibitor belonging to the homopiperazine class of compounds.[1][2] It demonstrates significant anti-myeloma activity, including efficacy against bortezomib-resistant multiple myeloma (MM) cells.[1][2] The primary mechanism of action involves the induction of apoptosis through a distinct pathway involving the downregulation of class I histone deacetylases (HDACs).[1][2] These application notes provide a comprehensive overview of the use of K-7174 in MM cell lines, including its mechanism of action, protocols for key experiments, and a summary of its effects.
Mechanism of Action
K-7174 exerts its cytotoxic effects in multiple myeloma cells through a unique signaling cascade. As a proteasome inhibitor, it disrupts the normal protein degradation machinery within the cell. This leads to the activation of caspase-8, an initiator caspase in the extrinsic apoptosis pathway.[1] Activated caspase-8 then mediates the degradation of the transcription factor Sp1.[1] Sp1 is a potent transactivator of class I HDAC genes, specifically HDAC1, HDAC2, and HDAC3.[1] Consequently, the degradation of Sp1 results in the transcriptional repression of these HDACs.[1] The downregulation of class I HDACs leads to hyperacetylation of histones and other proteins, ultimately culminating in cell cycle arrest and apoptosis.[1] This mechanism of action is distinct from other proteasome inhibitors like bortezomib, which may contribute to its efficacy in bortezomib-resistant cell lines.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of K-7174 in Multiple Myeloma Cell Lines
| Cell Line | Assay | Treatment Duration | Concentration | Observed Effect | Citation |
| RPMI8226 | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |
| U266 | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |
| KMS-12-BM | MTT Assay | 72 hours | Dose-dependent | Significant growth inhibition | [2] |
| Primary MM Cells (from 6 patients) | Annexin V Staining | 48 hours | Not specified | Significant increase in apoptosis | [2] |
| Bortezomib-resistant primary MM cells | Annexin V Staining | 48 hours | Not specified | Induction of apoptosis | [2] |
Note: Specific IC50 values for K-7174 in these cell lines were not explicitly stated in the reviewed literature. The data indicates a dose-dependent effect, and researchers should perform their own dose-response studies to determine the precise IC50 in their experimental system.
Table 2: Effects of K-7174 on Key Signaling Proteins
| Cell Line(s) | Treatment | Protein | Effect | Citation |
| MM cell lines | K-7174 | Sp1 | Degradation | [1][2] |
| MM cell lines | K-7174 | HDAC1, HDAC2, HDAC3 | Transcriptional Repression | [1][2] |
| MM cell lines | K-7174 | Caspase-8 | Activation | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of K-7174 on multiple myeloma cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of K-7174 on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI8226, U266, KMS-12-BM)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of K-7174 (e.g., 0.1, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with K-7174.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MM cells in 6-well plates and treat with desired concentrations of K-7174 for 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis of Sp1 and HDAC1
This protocol details the procedure for detecting changes in the protein levels of Sp1 and HDAC1 following K-7174 treatment.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Sp1, anti-HDAC1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat MM cells with K-7174 for 24-48 hours. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sp1, HDAC1, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a promising anti-myeloma agent with a unique mechanism of action that is effective even in bortezomib-resistant settings.[1][2] The provided protocols offer a framework for researchers to investigate the effects of K-7174 in multiple myeloma cell lines. Further studies are warranted to fully elucidate its therapeutic potential and to identify potential combination strategies to enhance its efficacy.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
K-7174 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 dihydrochloride is a potent, orally active small molecule inhibitor with dual activity against the proteasome and GATA transcription factors.[1] This unique mechanism of action makes it a valuable tool for cancer research, particularly in the context of multiple myeloma (MM) and other hematological malignancies. K-7174 has been shown to induce apoptosis and overcome drug resistance, offering a promising alternative to conventional proteasome inhibitors like bortezomib.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
K-7174 exerts its anti-tumor effects through a multi-faceted mechanism. As a proteasome inhibitor, it disrupts the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and induction of cell stress and apoptosis. Unlike bortezomib, which primarily targets the β5 subunit of the 20S proteasome, K-7174 inhibits all three catalytic subunits, suggesting a different mode of binding and the potential to overcome bortezomib resistance.[5]
Simultaneously, K-7174 acts as a GATA inhibitor.[1] This leads to the downregulation of GATA-regulated genes, such as the vascular cell adhesion molecule-1 (VCAM-1), which is implicated in cell adhesion-mediated drug resistance in multiple myeloma.[2]
The apoptotic pathway induced by K-7174 involves the activation of caspase-8, which is an initiator caspase in the extrinsic apoptosis pathway.[2][3] Activated caspase-8 then mediates the degradation of the transcription factor Sp1. This, in turn, leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3] The downregulation of these HDACs results in histone hyperacetylation and chromatin remodeling, ultimately contributing to apoptosis.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the effective concentrations and IC50 values of K-7174 in various cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments. It is recommended that researchers perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: IC50 Values of K-7174 in Human Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Assay |
| KMS12-BM | ~5 | 72 hours | MTT |
| U266 | ~7.5 | 72 hours | MTT |
| RPMI8226 | ~10 | 72 hours | MTT |
Data derived from studies on the anti-myeloma activity of K-7174.[2]
Table 2: Effective Concentrations of K-7174 in Other Cancer Cell Lines and Contexts
| Cell Line/Context | Concentration Range (µM) | Incubation Time | Observed Effect |
| Human Endothelial Cells | 1 - 30 | 1 hour | Dose-dependent suppression of VCAM-1 expression (IC50 ≈ 14 µM)[1] |
| Human Endothelial Cells | 1 - 30 | 1 hour | Dose-dependent suppression of TNFα-induced VCAM-1 mRNA (IC50 ≈ 9 µM)[1] |
| Hep3B (Hepatocellular Carcinoma) | 10 - 20 | 24 hours | Dose-dependent rescue of Epo production[1] |
| Multiple Myeloma (MM) Cells | 0 - 25 | 72 hours | Inhibition of cell growth and induction of apoptosis[1] |
| THP1, K562 (Leukemia) | Not specified | 48 hours | Augmentation of chemotherapy-induced apoptosis |
| HL60 (Leukemia) | Not specified | 48 hours | Induction of apoptosis alone and in combination with chemotherapy |
This table provides a range of effective concentrations for various biological effects. Optimal concentrations should be determined empirically.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a method to determine the cytotoxic effects of K-7174 on cancer cells.
Materials:
-
This compound
-
Target cancer cell line
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the K-7174 dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest K-7174 treatment).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells following K-7174 treatment.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of K-7174 and a vehicle control for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Caspase-8, Sp1, and HDAC1
This protocol details the detection of key proteins in the K-7174-induced apoptotic pathway.
Materials:
-
This compound
-
Target cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-8, anti-Sp1, anti-HDAC1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with K-7174, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Evaluating K-7174
Caption: Experimental workflow for K-7174 evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Ubiquitinated Proteins with K-7174
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-7174 is a novel, orally active proteasome inhibitor that has demonstrated potent anti-myeloma activity.[1][2][3] Unlike other proteasome inhibitors such as bortezomib, K-7174 is a homopiperazine derivative that inhibits all three catalytic subunits of the 20S proteasome.[4] A primary consequence of proteasome inhibition is the cellular accumulation of polyubiquitinated proteins that would otherwise be targeted for degradation. This accumulation can be readily visualized and quantified by western blot analysis, providing a direct measure of the cellular activity of K-7174.
These application notes provide a detailed protocol for the detection of ubiquitinated proteins in cell lysates by western blot following treatment with K-7174.
Mechanism of Action of K-7174
K-7174 exerts its cellular effects primarily through the inhibition of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells. K-7174's inhibition of the proteasome leads to a buildup of proteins modified with polyubiquitin chains, which are the signals for proteasomal degradation. This disruption of protein homeostasis can trigger downstream signaling events, including the activation of caspase-8 and subsequent degradation of the transcription factor Sp1. This, in turn, leads to the transcriptional repression of class I histone deacetylases (HDACs), resulting in histone hyperacetylation and contributing to the anti-cancer effects of the compound.[1][2][3] For the purpose of this protocol, the key event is the accumulation of ubiquitinated proteins as a direct result of proteasome inhibition.
Data Presentation
The following tables summarize the dose-dependent and time-course effects of K-7174 on the accumulation of ubiquitinated proteins in various multiple myeloma cell lines, as determined by western blot analysis. The data is based on representative findings from published studies.[4]
Table 1: Dose-Dependent Accumulation of Ubiquitinated Proteins with K-7174 Treatment
| Cell Line | K-7174 Concentration (µM) for 48h | Observation of Ubiquitinated Protein Accumulation |
| KMS12-BM | 0, 1, 2.5, 5, 10 | Dose-dependent increase, significant at 5-10 µM |
| U266 | 0, 1, 2.5, 5, 10 | Dose-dependent increase, significant at 5-10 µM |
| RPMI8226 | 0, 1, 2.5, 5, 10 | Dose-dependent increase, significant at 5-10 µM |
Table 2: Time-Course of Ubiquitinated Protein Accumulation with K-7174 Treatment
| Cell Line | K-7174 Treatment (Time) | Observation of Ubiquitinated Protein Accumulation |
| KMS12-BM | 0, 1, 2, 3 days (at 10 µM) | Time-dependent increase, evident from day 1 |
| U266 | 0, 1, 2, 3 days (at 5 µM) | Time-dependent increase, evident from day 1 |
| RPMI8226 | 0, 1, 2, 3 days (at 10 µM) | Time-dependent increase, evident from day 1 |
Experimental Protocols
Cell Culture and K-7174 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., KMS12-BM, U266, RPMI8226) in appropriate cell culture flasks or plates and grow to 70-80% confluency.
-
K-7174 Preparation: Prepare a stock solution of K-7174 in an appropriate solvent (e.g., DMSO).
-
Cell Treatment:
-
For dose-response experiments: Treat the cells with increasing concentrations of K-7174 (e.g., 1, 2.5, 5, 10 µM) for a fixed time period (e.g., 48 hours). Include a vehicle-only control (e.g., DMSO).
-
For time-course experiments: Treat the cells with a fixed concentration of K-7174 (e.g., 5 or 10 µM) and harvest the cells at different time points (e.g., 0, 24, 48, 72 hours).
-
-
Positive Control: In a separate dish, treat cells with a well-characterized proteasome inhibitor like MG132 (e.g., 10-20 µM) for 4-6 hours as a positive control for the accumulation of ubiquitinated proteins.
Cell Lysis
-
Wash Cells: After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail and deubiquitinase (DUB) inhibitors.
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Add Freshly Before Use:
-
1x Protease Inhibitor Cocktail
-
10 mM N-ethylmaleimide (NEM) (DUB inhibitor)
-
1 mM Phenylmethylsulfonyl fluoride (PMSF) (serine protease inhibitor)
-
-
-
Harvest Cells: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells before adding lysis buffer.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto a 4-15% gradient or a 10% Tris-glycine polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer, especially for high molecular weight ubiquitinated proteins.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute a primary antibody against ubiquitin (a pan-ubiquitin antibody is recommended) in the blocking buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane four times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Ubiquitinated proteins will appear as a high molecular weight smear in the lanes of K-7174-treated samples.
-
Visualizations
Caption: K-7174 Signaling Pathway.
Caption: Western Blot Workflow for Ubiquitinated Proteins.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Annexin V Apoptosis Assay with K-7174 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer. The Annexin V assay is a widely used method to detect one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, allowing for the identification of apoptotic cells by flow cytometry. When used in conjunction with a vital dye such as Propidium Iodide (PI), which is excluded from live cells with intact membranes, the assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
K-7174 is a novel, orally active proteasome and GATA inhibitor that has been shown to induce apoptosis in various cancer cell lines, particularly in multiple myeloma (MM).[1] It exerts its anti-myeloma activity through a distinct mechanism involving the transcriptional repression of class I histone deacetylases (HDACs) in a caspase-8-dependent manner.[2][3] This document provides a detailed protocol for inducing apoptosis in cancer cells using K-7174 and subsequently quantifying the apoptotic cell population using the Annexin V/PI apoptosis assay.
Principle of the Assay
During the early stages of apoptosis, the cell membrane's phospholipid asymmetry is disrupted, leading to the exposure of phosphatidylserine (PS) on the outer surface of the cell.[2] Annexin V, when conjugated to a fluorochrome like FITC, can then bind to this exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. This dual-staining strategy allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes the dose-dependent effect of K-7174 on the induction of apoptosis in primary multiple myeloma cells. Cells were treated with varying concentrations of K-7174 for 48 hours, and the percentage of apoptotic cells was determined by Annexin V staining and flow cytometry.
| K-7174 Concentration (µM) | % Annexin V Positive Cells (Mean ± SD) |
| 0 (Control) | 15 ± 5 |
| 5 | 45 ± 8 |
| 10 | 75 ± 10 |
Data is representative and compiled from published studies examining the effect of K-7174 on multiple myeloma cells.[4]
Experimental Protocols
Materials and Reagents
-
K-7174 (MedchemExpress, HY-12743 or equivalent)
-
Cancer cell line of interest (e.g., RPMI 8226 multiple myeloma cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Sterile microcentrifuge tubes
-
Flow cytometer
Experimental Workflow
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed the cancer cells (e.g., RPMI 8226) in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence and recovery.
-
Prepare stock solutions of K-7174 in DMSO. Further dilute K-7174 in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium and add the medium containing the different concentrations of K-7174 or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium (which may contain detached apoptotic cells) and transfer to a sterile 15 mL conical tube.
-
Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the previously collected supernatant.
-
For suspension cells, directly collect the cells from the culture flask/plate into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately by flow cytometry.
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained cells as controls.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis to differentiate between live (lower-left), early apoptotic (lower-right), late apoptotic/necrotic (upper-right), and necrotic (upper-left) cell populations.
-
Signaling Pathway
K-7174 induces apoptosis in multiple myeloma cells through a caspase-8-dependent pathway that leads to the downregulation of class I histone deacetylases (HDACs).[2][3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in control cells | Cell harvesting was too harsh, causing membrane damage. | Use a gentle cell scraper for adherent cells or reduce trypsinization time. Handle cells gently throughout the procedure. |
| Cells were overgrown or unhealthy before treatment. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. | Use the provided 1X Binding Buffer, which is optimized with the correct calcium concentration. |
| Low level of apoptosis. | Increase the concentration of K-7174 or extend the incubation time. | |
| High PI staining in all samples | Cells were not analyzed promptly after staining. | Analyze cells by flow cytometry as soon as possible after the staining procedure. |
| Cells were fixed before staining. | Annexin V staining must be performed on live cells before fixation. |
Conclusion
The Annexin V apoptosis assay is a robust and reliable method for quantifying apoptosis induced by therapeutic compounds like K-7174. This protocol provides a framework for researchers to investigate the pro-apoptotic effects of K-7174 and similar drugs. By following these detailed procedures, scientists can obtain reproducible and quantifiable data on cell death, which is essential for understanding the mechanism of action of novel anticancer agents and for their preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteasome Activity Assay Using K-7174 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Its proteolytic activity is primarily attributed to three distinct catalytic sites within its 20S core particle: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L).
K-7174 is a novel, orally active proteasome inhibitor belonging to the homopiperazine derivative class. Unlike many other proteasome inhibitors that primarily target the chymotrypsin-like activity, K-7174 exhibits a unique mechanism of action by inhibiting all three catalytic activities of the 20S proteasome.[1] This broad-spectrum inhibition makes K-7174 a valuable tool for studying the diverse functions of the proteasome and a potential therapeutic agent, particularly in the context of cancers like multiple myeloma, where it has demonstrated efficacy and the ability to overcome resistance to other proteasome inhibitors.[1]
These application notes provide detailed protocols for utilizing K-7174 to assess proteasome activity both in vitro and in cell-based assays, as well as methods to analyze the downstream cellular consequences of proteasome inhibition.
Data Presentation
The inhibitory activity of K-7174 on the catalytic subunits of the purified 20S proteasome is summarized in the table below. This data provides a clear quantitative measure of the inhibitor's potency against each of the three proteolytic activities.
| Proteolytic Activity | Inhibitor | Concentration (µM) | % Inhibition |
| Chymotrypsin-like | K-7174 | 1 | ~50% |
| 10 | ~90% | ||
| Trypsin-like | K-7174 | 1 | ~40% |
| 10 | ~80% | ||
| Caspase-like | K-7174 | 1 | ~60% |
| 10 | ~95% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of K-7174 and a typical experimental workflow for assessing its effects.
References
Application Notes and Protocols for In-vivo Dosing and Administration of K-7174 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-7174 dihydrochloride is a potent, orally active small molecule inhibitor of the proteasome and GATA transcription factors. It has demonstrated significant anti-tumor activity in preclinical models, particularly in multiple myeloma, by inducing apoptosis and inhibiting cell adhesion.[1] Notably, K-7174 has been shown to overcome resistance to other proteasome inhibitors like bortezomib.[2] These application notes provide a comprehensive guide for the in vivo use of this compound, summarizing effective dosing regimens, administration protocols, and the underlying mechanism of action. While specific pharmacokinetic parameters are not publicly available and should be determined experimentally, this document compiles the existing data to facilitate further research and development.
Data Presentation
In-vivo Dosing Regimens
The following table summarizes the reported in vivo dosing schedules for this compound in murine models. Oral administration has been reported to be more effective than intraperitoneal injection for inhibiting tumor growth.[1]
| Animal Model | Administration Route | Dosage | Vehicle | Dosing Schedule | Therapeutic Effect | Reference |
| NOD/SCID Mice (Human Multiple Myeloma Xenograft) | Oral (p.o.) | 50 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Significant inhibition of tumor growth | [3] |
| NOD/SCID Mice (Human Multiple Myeloma Xenograft) | Intraperitoneal (i.p.) | 75 mg/kg | 3% DMSO in 0.9% NaCl | Once daily for 14 days | Inhibition of tumor growth | [3] |
| Mice | Intraperitoneal (i.p.) | 30 mg/kg | Not Specified | Once daily for 9 days | Reversal of IL-1β or TNF-α induced decrease in hemoglobin and reticulocytes | [4] |
Note: While a 75 mg/kg intraperitoneal dose showed anti-tumor activity, a pilot study at this dose indicated a significant reduction in body weight after 10 days of treatment. The 50 mg/kg oral dose was well-tolerated without obvious side effects.[3]
Pharmacokinetic Data
Experimental Protocols
Preparation of this compound for In-vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Sodium Chloride (NaCl) solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Appropriate syringes and gavage needles for administration
Protocol:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in a small volume of 100% DMSO. For example, to prepare a 3% DMSO solution for a final volume of 400 µL, dissolve the required dose in 12 µL of DMSO.
-
-
Working Solution Preparation:
-
To the DMSO stock solution, add sterile 0.9% NaCl to achieve the final desired concentration and a final DMSO concentration of 3%.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the working solution fresh on the day of administration.
-
In-vivo Administration in a Murine Xenograft Model
Animal Model:
-
Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are a suitable model for human multiple myeloma xenografts.[3]
Tumor Cell Inoculation:
-
Culture human multiple myeloma cell lines (e.g., RPMI8226 or U266) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., RPMI 1640).
-
Subcutaneously inoculate the cells (e.g., 1 x 10^7 to 3 x 10^7 cells) into the right thigh of the mice.[3]
-
Allow the tumors to become measurable (e.g., 100-500 mm³) before initiating treatment.[3]
Drug Administration:
-
Oral Administration:
-
Administer 50 mg/kg of the K-7174 solution once daily using an oral gavage needle. The volume should be approximately 400 µL for a standard mouse.[3]
-
-
Intraperitoneal Administration:
-
Administer 75 mg/kg of the K-7174 solution once daily via intraperitoneal injection. The volume should be approximately 400 µL.[3]
-
Monitoring:
-
Measure tumor dimensions (length and width) with calipers every other day to estimate tumor volume. A common formula is: Volume = 4/3π × (width/2)² × (length/2).[3]
-
Monitor the body weight of the mice regularly to assess for toxicity.
-
At the end of the study, tumors can be harvested for further analysis, such as western blotting for ubiquitinated proteins to confirm proteasome inhibition in vivo.[3]
Mechanism of Action and Signaling Pathway
K-7174 exerts its anti-myeloma effects through a distinct mechanism of action as a proteasome inhibitor.[2] Its activity leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3.[2] This occurs through the caspase-8-dependent degradation of the transcription factor Sp1, which is a key activator of class I HDAC gene expression.[2]
Signaling Pathway Diagram
Caption: K-7174 inhibits the proteasome, leading to Sp1 degradation and reduced HDAC expression.
Experimental Workflow Diagram
Caption: Workflow for in-vivo efficacy testing of K-7174 in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
K-7174 dihydrochloride solubility in DMSO and water
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, handling, and use of K-7174 dihydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in both water and DMSO. For cell culture experiments, DMSO is commonly used to prepare a concentrated stock solution, which is then further diluted in an aqueous medium.
Q2: I'm seeing conflicting information about the solubility of this compound in water. What is the correct value?
A2: Different suppliers report varying solubility of this compound in water, with values cited as 2 mg/mL and 15 mg/mL. This discrepancy could be due to differences in the compound's purity, crystal structure, or the methodology used to determine solubility. We recommend starting with the lower value (2 mg/mL) and carefully observing for complete dissolution. If your experimental needs require a higher concentration, you can attempt to dissolve it at 15 mg/mL, but be vigilant for any precipitation.
Q3: My this compound is not dissolving completely in water. What should I do?
A3: If you encounter issues with dissolving this compound in water, consider the following troubleshooting steps:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonicator bath to aid dissolution.
-
Warming: Gently warm the solution in a water bath (e.g., at 37°C). However, be cautious about potential degradation at higher temperatures.
-
pH Adjustment: The pH of the solution can influence the solubility of dihydrochloride salts. While specific data for K-7174 is limited, adjusting the pH might be a variable to consider for problematic batches.
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution in DMSO, you can follow the concentrations provided in the solubility table below. For instance, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.[1] Always use freshly opened, high-purity DMSO to avoid issues with water absorption, which can affect solubility.[1]
Q5: How should I store the solid compound and my stock solutions?
A5:
-
Solid Compound: Store the solid powder at -20°C for long-term storage (up to 3 years).[2]
-
Stock Solutions: Aliquot your stock solutions to avoid repeated freeze-thaw cycles.[2]
Solubility Data
| Solvent | Reported Solubility | Molar Mass (dihydrochloride) |
| Water | 15 mg/mL | 641.67 g/mol |
| 2 mg/mL (clear solution) | ||
| DMSO | Soluble (formulation possible)[3] | |
| ≥17.6 mg/mL (estimated from 10mM)[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Calculate the required mass:
-
Molecular Weight of this compound: 641.67 g/mol
-
To prepare 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 641.67 g/mol = 0.0064167 g
-
Mass (mg) = 6.42 mg
-
-
-
Dissolution:
-
Weigh out 6.42 mg of this compound powder.
-
Add 1 mL of high-purity DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
-
Storage:
Visualizations
References
Technical Support Center: Optimizing K-7174 Dihydrochloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of K-7174 dihydrochloride. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and cell-permeable small molecule that functions as a dual inhibitor of the proteasome and GATA transcription factors[1][2][3]. Its primary mechanism of anti-tumor activity, particularly in multiple myeloma, involves the inhibition of the proteasome. This leads to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3[4][5][6]. This repression is mediated through the caspase-8-dependent degradation of the Sp1 transcription factor[4][5]. The downstream effects include the induction of apoptosis in cancer cells[1][2].
Q2: What is the recommended starting concentration and treatment duration for this compound in in vitro cell culture experiments?
A2: The optimal concentration and duration are cell-line specific. For initial experiments, a dose-response study is recommended. Based on published data, a concentration range of 1 µM to 30 µM is a good starting point for most cancer cell lines[2]. Treatment durations typically range from 24 to 72 hours to observe significant effects on cell viability and apoptosis[2].
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in water (up to 15 mg/mL) and DMSO[3]. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months[2]. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically below 0.5%).
Q4: Is K-7174 effective against bortezomib-resistant multiple myeloma?
A4: Yes, studies have shown that K-7174 is effective against bortezomib-resistant multiple myeloma cells, both in vitro and in vivo[4][5]. This is attributed to its distinct mode of proteasome binding compared to bortezomib[4].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observable effect on cells. | 1. Inhibitor Inactivity: Improper storage or handling may have led to degradation. 2. Suboptimal Concentration/Duration: The concentration may be too low or the treatment time too short for your specific cell line. 3. Cell Line Resistance: The target cells may be resistant to K-7174. | 1. Ensure the compound is stored correctly at -20°C or -80°C. Prepare fresh working solutions for each experiment. 2. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours). 3. Confirm proteasome inhibition by measuring the accumulation of a known proteasome substrate (e.g., ubiquitinated proteins) via Western blot. |
| High cell toxicity observed even at low concentrations. | 1. High Sensitivity of Cell Line: Your cell line may be particularly sensitive to proteasome inhibition. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use a lower range of concentrations in your dose-response experiments. 2. Ensure the final solvent concentration in your culture medium is at a non-toxic level (e.g., ≤ 0.1% DMSO). Include a vehicle-only control in your experiments. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inhibitor Preparation: Inconsistent preparation of stock and working solutions. | 1. Standardize all cell culture parameters, including cell line source, passage number, seeding density, and media formulation. 2. Prepare a large batch of the stock solution, aliquot it into single-use vials, and store it at -80°C to minimize freeze-thaw cycles. |
| In vivo experiments show toxicity (e.g., weight loss). | Dosage is too high for the animal model. | Reduce the dosage of K-7174. For example, if 75 mg/kg causes weight loss, try a lower dose such as 50 mg/kg or 30 mg/kg[2][4]. Monitor animal health and body weight closely throughout the study. |
Data Summary
In Vitro Efficacy of K-7174
| Cell Line | Assay | Treatment Duration | IC50 / Effect | Reference |
| Multiple Myeloma (MM) Cell Lines | MTT Assay | 72 hours | Growth inhibition (dose-dependent) | [2] |
| Primary MM Cells | Annexin-V Staining | 48 hours | Significant increase in apoptosis | [4] |
| Hep3B | Epo Production | 24 hours | Dose-dependent rescue of Epo production (10-20 µM) | [2] |
| TNFα-stimulated cells | VCAM-1 mRNA expression | 1 hour | IC50 of 9 µM | [2] |
In Vivo Efficacy of K-7174 in Murine Xenograft Models
| Model | Administration Route | Dosage | Treatment Duration | Outcome | Reference |
| RPMI8226 or U266 Xenograft | Intraperitoneal (i.p.) | 75 mg/kg daily | 14 days | Significant decrease in tumor volume, but with body weight reduction after 10 days. | [2][4] |
| RPMI8226 or U266 Xenograft | Oral (p.o.) | 50 mg/kg daily | 14 days | Significant anti-myeloma activity; more effective than intraperitoneal injection. | [2][4] |
| MRL/lpr mice (lupus model) | Intraperitoneal (i.p.) | 30 mg/kg, 3 times a week | 6 weeks | Improvement of lupus-like symptoms. | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of K-7174.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Protocol 2: Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: In Vivo Murine Xenograft Model
-
Cell Preparation: Harvest tumor cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration (e.g., 1 x 10^7 to 3 x 10^7 cells per injection).
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Tumor Inoculation: Subcutaneously inoculate the tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to develop to a measurable size.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg, p.o., daily) or vehicle control for the specified duration (e.g., 14 days)[4].
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
Visualizations
Signaling Pathway of K-7174
Caption: Mechanism of K-7174 induced apoptosis.
Experimental Workflow for In Vitro Dose-Response Study
Caption: Workflow for determining the IC50 of K-7174.
References
Potential off-target effects of K-7174 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using K-7174 dihydrochloride. The information is intended for scientists and drug development professionals to anticipate and address potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of K-7174?
K-7174 is an orally active, dual inhibitor of the proteasome and GATA transcription factors.[1] Its anti-myeloma activity is also attributed to the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[2][3] This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[2][3]
Q2: What are the known on-target effects of K-7174?
K-7174 has several documented on-target effects, including:
-
Inhibition of all three catalytic subunits of the 20S proteasome.[3]
-
Inhibition of GATA binding activity.[1]
-
Induction of apoptosis in multiple myeloma (MM) cells.[1]
-
Suppression of VCAM-1 expression and cell adhesion.[1]
-
Down-regulation of class I HDACs.[3]
Q3: Have any off-target effects or toxicities been reported for K-7174 in preclinical models?
While one study mentioned "no obvious side effects in a murine myeloma model" at therapeutic doses, another reported a "significant body weight reduction" in mice after 10 days of treatment with a 75 mg/kg intraperitoneal dose.[1][2][3] At lower doses of 30 and 50 mg/kg, no body weight reduction was observed, but the anti-tumor effect was also diminished.[3] As a homopiperazine derivative, K-7174 belongs to a chemical class that has been associated with a range of biological activities, and thorough characterization of its selectivity profile is ongoing.
Q4: How does the proteasome inhibition mechanism of K-7174 differ from that of bortezomib?
K-7174 is a homopiperazine derivative and has a different mode of proteasome binding compared to the peptide boronate structure of bortezomib.[2][3] K-7174 inhibits all three catalytic subunits of the 20S proteasome, whereas bortezomib primarily targets the β5 subunit.[3] This difference in binding and inhibition profile may contribute to the activity of K-7174 in bortezomib-resistant cells.[3]
Troubleshooting Guides
Problem 1: Unexpected Cell Toxicity or Reduced Viability in Non-Target Cells
Potential Cause: Off-target effects or exaggerated on-target effects in sensitive cell lines. Although specific off-target interactions for K-7174 are not extensively documented, its on-target activities (proteasome and HDAC inhibition) can impact a wide range of cellular processes.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound is of high purity and has been stored correctly to avoid degradation.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the EC50 for toxicity in your specific cell line. Start with a wide range of concentrations.
-
Time-Course Experiment: Evaluate cell viability at multiple time points to understand the kinetics of the toxic effect.
-
Control Cell Lines: Include a panel of control cell lines, both sensitive and resistant to proteasome and HDAC inhibitors, to assess the specificity of the observed toxicity.
-
Rescue Experiments: If you suspect the toxicity is due to excessive HDAC inhibition, consider co-treatment with a downstream effector to see if the phenotype can be rescued.
-
Off-Target Panel Screening: If resources permit, consider screening K-7174 against a broad panel of kinases and other common off-target liabilities.
Problem 2: Inconsistent Anti-Tumor Efficacy in Animal Models
Potential Cause: Issues with formulation, route of administration, dosing schedule, or animal strain-specific metabolism.
Troubleshooting Steps:
-
Formulation and Solubility: Verify the solubility and stability of K-7174 in your chosen vehicle. Poor solubility can lead to inconsistent dosing.
-
Route of Administration: K-7174 has been reported to be more effective with oral administration compared to intraperitoneal injection.[1] If using IP, consider switching to oral gavage.
-
Pharmacokinetic Analysis: If possible, perform a pilot pharmacokinetic study to determine the plasma and tumor exposure of K-7174 in your animal model.
-
Dose Escalation Study: Conduct a dose escalation study to find the maximum tolerated dose (MTD) and the optimal effective dose in your model. Monitor for signs of toxicity, such as weight loss.[1][3]
-
Animal Model Selection: Ensure the chosen animal model is appropriate and that the tumor cells are sensitive to K-7174 in vitro.
Data Presentation
Table 1: In Vitro Activity of K-7174
| Parameter | Cell Line/Target | IC50 / Concentration | Experimental Conditions | Reference |
| VCAM-1 Expression | - | 14 µM | 1 hour treatment | [1] |
| TNFα-induced VCAM-1 mRNA | - | 9 µM | 1 hour treatment | [1] |
| Epo Production Rescue | Hep3B | 10-20 µM | 24 hour treatment | [1] |
| GATA Binding Activity | - | 2.5-30 µM | 24 hour treatment | [1] |
| MM Cell Growth Inhibition | MM Cells | 0-25 µM | 72 hour treatment | [1] |
Table 2: In Vivo Efficacy and Observations with K-7174
| Animal Model | Dosage and Administration | Outcome | Adverse Effects | Reference |
| ICR Mice | 30 mg/kg, i.p. daily for 9 days | Reverses IL-1β/TNF-α induced hemoglobin and reticulocyte decrease | Not specified | [1] |
| Tumor-bearing Mice | 75 mg/kg, i.p. daily for 14 days | Inhibits tumor growth | Significant body weight reduction after 10 days | [1][3] |
| Tumor-bearing Mice | 50 mg/kg, p.o. daily for 14 days | Inhibits tumor growth (more effective than i.p.) | Not specified | [1] |
| MRL/lpr Mice | 30 mg/kg, i.p. 3 times a week for 6 weeks | Improves lupus-like symptoms | Not specified | [1] |
Experimental Protocols
Protocol 1: Western Blot for Class I HDACs and Sp1
-
Cell Treatment: Plate multiple myeloma cells at an appropriate density and treat with a dose range of K-7174 (e.g., 0, 5, 10, 20 µM) for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of K-7174 leading to apoptosis and HDAC inhibition.
Caption: Troubleshooting workflow for unexpected in vitro toxicity of K-7174.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: K-7174 Resistance Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the investigational compound K-7174 in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to K-7174 compared to published data. What are the possible reasons?
A1: Several factors could contribute to reduced sensitivity to K-7174:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been in culture for an excessive number of passages, which can lead to phenotypic drift.
-
Reagent Quality: Verify the purity and stability of your K-7174 stock solution. Improper storage can lead to degradation.
-
Experimental Conditions: Differences in cell seeding density, media composition, or incubation time can influence experimental outcomes.[1] Adherence to a consistent protocol is crucial.
-
Development of Acquired Resistance: Continuous exposure to a drug can lead to the selection of a resistant cell population.[2]
Q2: I am observing unexpected off-target effects. What is the known mechanism of action of K-7174?
A2: K-7174 has a multi-faceted mechanism of action. It is known to be an inhibitor of both the proteasome and GATA transcription factors.[3][4] Specifically, it can down-regulate the expression of class I histone deacetylases (HDACs) and has been shown to be effective in bortezomib-resistant myeloma cells.[4] Additionally, K-7174 can induce the unfolded protein response (UPR), which may contribute to its anti-inflammatory and cytotoxic effects.[5] In prostate cancer cell lines, K-7174 has been shown to suppress GATA2 expression and, consequently, androgen receptor (AR) signaling.[6]
Q3: My K-7174-treated cells are not undergoing apoptosis. What could be wrong?
A3: A lack of apoptosis could be due to several reasons:
-
Insufficient Drug Concentration or Treatment Duration: Ensure you are using a concentration and incubation time that has been shown to induce apoptosis in your specific cell line.
-
Altered Apoptotic Signaling: The cells may have acquired mutations or alterations in key apoptotic pathway proteins (e.g., Bcl-2 family members, caspases) that confer resistance.[7][8]
-
Activation of Survival Pathways: The cells may have activated pro-survival signaling pathways that counteract the apoptotic signals induced by K-7174.
Q4: How can I confirm if my cells have developed resistance to K-7174?
A4: The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, CCK-8).[9][10] A significant increase in the IC50 value of your treated cell line compared to the parental, sensitive cell line is a clear indicator of resistance.[11]
Troubleshooting Guides
Problem: Inconsistent IC50 values for K-7174
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent Cell Seeding | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy. |
| Variable Drug Dilutions | Prepare fresh serial dilutions of K-7174 for each experiment from a validated stock solution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Metabolic State of Cells | Use cells in the logarithmic growth phase for all experiments to ensure consistent metabolic activity. |
Problem: Complete lack of response to K-7174
Possible Causes and Solutions:
| Possible Cause | Solution |
| Degraded K-7174 | Purchase new compound from a reputable supplier. Verify proper storage conditions (-20°C or -80°C for stock solutions). |
| Incorrect Cell Line | Perform cell line authentication (e.g., STR profiling). |
| Intrinsic Resistance | The chosen cell line may have intrinsic resistance mechanisms. Consider screening a panel of different cell lines. |
| Overexpression of Drug Efflux Pumps | Investigate the expression of ABC transporters (e.g., P-glycoprotein/MDR1), which can pump the drug out of the cell. |
Quantitative Data Summary
The following table summarizes publicly available data on the cytotoxic effects of K-7174 on various cancer cell lines. Note that direct comparisons of IC50 values between sensitive and experimentally derived K-7174 resistant lines are not widely published. Researchers are encouraged to generate this data in their own systems.
| Cell Line | Cancer Type | Assay | Readout | Effective Concentration/IC50 | Reference |
| RPMI 8226 | Multiple Myeloma | MTT | Growth Inhibition | ~5 µM | [4] |
| U266 | Multiple Myeloma | MTT | Growth Inhibition | ~10 µM | [4] |
| OPM-2 | Multiple Myeloma | MTT | Growth Inhibition | ~7.5 µM | [4] |
| LNCaP | Prostate Cancer | Not Specified | Anticancer Activity | Potent Activity Observed | [6] |
| 22Rv1 | Prostate Cancer | Not Specified | Anticancer Activity | Potent Activity Observed | [6] |
Experimental Protocols
Protocol 1: Generation of K-7174 Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of K-7174.[2][11]
Materials:
-
Parental (sensitive) cancer cell line
-
Complete cell culture medium
-
K-7174 (high-purity)
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Cell counting equipment
Procedure:
-
Determine the initial IC20: Perform a cell viability assay (see Protocol 2) to determine the concentration of K-7174 that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in their standard medium containing K-7174 at the IC20 concentration.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. Once the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of K-7174.
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of K-7174 by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration will select for a population of cells with resistance mechanisms.
-
Characterize Resistant Population: Periodically, perform a cell viability assay to determine the IC50 of the treated population and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, single-cell cloning can be performed from the resistant pool.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of K-7174.[12][13]
Materials:
-
Cells (parental and/or resistant)
-
96-well cell culture plates
-
Complete cell culture medium
-
K-7174 serial dilutions
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of K-7174 to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathways affected by K-7174.
References
- 1. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of cytokine response by GATA inhibitor K-7174 via unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bd.dbio.uevora.pt [bd.dbio.uevora.pt]
- 9. Resistance Improvement and Sensitivity Enhancement of Cancer Therapy by a Novel Antitumor Candidate onto A2780 CP and A2780 S Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: K-7174 Dihydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing K-7174 dihydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and potent inhibitor of both the proteasome and GATA transcription factors.[1][2] Its cytotoxic effects are largely attributed to its ability to induce apoptosis in cancer cells.[1][3] A key part of its mechanism involves the induction of transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This occurs through a caspase-8-dependent degradation of the transcription factor Sp1.[4][5]
Q2: In which cancer cell lines has K-7174 shown cytotoxic activity?
A2: K-7174 has demonstrated significant growth inhibition in multiple myeloma (MM) cell lines in a dose-dependent manner.[4] It has also been shown to induce apoptosis in primary MM cells isolated from patients.[4]
Q3: What is the solubility and recommended storage for this compound?
A3: this compound is soluble in water. For long-term storage, it is recommended to store the solid powder at -20°C for up to one year. Stock solutions can be stored at -80°C for up to one year.[2]
Q4: Are there any known issues with K-7174 stability in cell culture medium?
A4: While specific stability data in various culture media is not extensively published, it is general good practice to prepare fresh dilutions of the compound from a frozen stock for each experiment to ensure consistent activity. For long-term cultures, replacing the medium with freshly prepared K-7174 every 2-3 days is advisable to maintain a steady concentration.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Issue 1: High levels of cytotoxicity observed in control or non-target cell lines.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line being used. Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of K-7174 concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Optimize incubation time: Shorter incubation periods may be sufficient to observe the desired effect without causing excessive cell death.
-
Check cell health: Ensure that the cells are healthy and in the logarithmic growth phase before adding the compound. Unhealthy cells are more susceptible to drug-induced stress.
-
Vehicle control: Always include a vehicle control (the solvent used to dissolve K-7174, e.g., water or DMSO) to ensure that the observed cytotoxicity is not due to the solvent.
-
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Possible Cause 1: Inconsistent compound concentration.
-
Solution: Always prepare fresh dilutions of K-7174 from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variation in cell density.
-
Solution: Ensure that cells are seeded at a consistent density for all experiments. Cell density can significantly impact the cellular response to a cytotoxic agent.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations in the outer wells of a multi-well plate, which can affect cell growth and drug response, it is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and use the inner wells for the experiment.
-
Issue 3: No significant cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Cell line resistance.
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure that the this compound has been stored properly and has not expired. Prepare fresh stock solutions if there is any doubt about the compound's integrity.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Review and optimize the parameters of your cytotoxicity assay, such as the incubation time and the concentration of the detection reagent.
-
Data Presentation
Table 1: In Vitro Activity of K-7174
| Parameter | Cell Line/Target | Concentration/IC50 | Duration | Effect | Reference |
| VCAM-1 Expression Inhibition | TNFα-stimulated | 14 µM | 1 hour | Dose-dependent suppression | [1] |
| VCAM-1 mRNA Induction Inhibition | TNFα-stimulated | 9 µM | 1 hour | Dose-dependent suppression | [1] |
| Growth Inhibition | Multiple Myeloma (MM) cells | 0-25 µM | 72 hours | Dose-dependent inhibition of cell growth | [1] |
| Apoptosis Induction | Multiple Myeloma (MM) cells | Not specified | 48 hours | Significant increase in annexin-V-positive cells | [4] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of K-7174. Include vehicle-treated and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Apoptosis Detection using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with K-7174 for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials:
-
Cell lysates from K-7174-treated and control cells
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, reaction buffer, and a caspase-3 substrate like DEVD-pNA or Ac-DEVD-AMC)
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Treat cells with K-7174 to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Add an equal amount of protein from each lysate to the wells of a microplate.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
The increase in signal is proportional to the caspase-3 activity.
-
4. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess changes in the mitochondrial membrane potential, a common indicator of cellular stress and apoptosis.
-
Materials:
-
Live cells treated with K-7174
-
Fluorescent cationic dye (e.g., TMRM, TMRE, or JC-1)
-
Fluorescence microscope or flow cytometer
-
-
Procedure (using TMRM):
-
Culture cells on glass-bottom dishes or in appropriate plates for analysis.
-
Treat cells with K-7174 for the desired duration.
-
Prepare a working solution of TMRM (e.g., 20-100 nM) in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the TMRM-containing medium for 20-30 minutes at 37°C.
-
Wash the cells with pre-warmed PBS.
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set (for TMRM, excitation ~548 nm, emission ~573 nm) or analyze by flow cytometry.
-
A decrease in TMRM fluorescence intensity indicates depolarization of the mitochondrial membrane, a hallmark of apoptosis.
-
Visualizations
Caption: K-7174 signaling pathway leading to apoptosis.
Caption: Experimental workflow for assessing K-7174 cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: K-7174 Dihydrochloride Oral Administration in Mice
Welcome to the technical support center for the oral administration of K-7174 dihydrochloride in mice. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor with dual activity against proteasomes and GATA transcription factors.[1] Its primary mechanism of action in cancer models involves the induction of apoptosis by down-regulating the expression of class I histone deacetylases (HDACs). This occurs through a caspase-8-dependent degradation of the transcription factor Sp1, which is a potent transactivator of class I HDAC genes.[2][3]
Q2: What is the recommended vehicle for oral administration of this compound in mice?
A2: A commonly used and effective vehicle for oral administration of K-7174 in mice is a solution of 3% DMSO in sterile 0.9% NaCl (saline).[2]
Q3: What is a typical oral dose of this compound for in vivo studies in mice?
A3: A frequently cited oral dose for K-7174 in mice is 50 mg/kg, administered once daily.[1] This dosage has been shown to inhibit tumor growth in xenograft models.[1] However, the optimal dose may vary depending on the specific mouse model and experimental goals.
Q4: What is the solubility of this compound?
A4: The solubility of this compound in water is 2 mg/mL.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in the formulation | The concentration of this compound may be too high for the chosen vehicle, or the temperature of the solution may have dropped. | - Gently warm the solution and vortex or sonicate to aid dissolution. - Prepare the formulation fresh before each use. - If precipitation persists, consider preparing a more dilute solution and adjusting the administration volume accordingly, without exceeding the maximum recommended volume for oral gavage in mice (typically 10 mL/kg). |
| Mouse struggles excessively during gavage | - Improper restraint technique. - Discomfort from the gavage needle. | - Ensure a firm but gentle scruff to straighten the esophagus. - Use an appropriately sized, flexible, or ball-tipped gavage needle to minimize trauma. - Handle the mice for a few days prior to the experiment to acclimate them to the procedure. |
| Fluid refluxes from the mouse's nose or mouth | - Incorrect placement of the gavage needle in the trachea. - Administration volume is too large or delivered too quickly. | - Immediately stop the procedure. - Do not administer any more fluid. - Gently tilt the mouse's head down to allow the fluid to drain. - Closely monitor the animal for any signs of respiratory distress. If observed, the animal should be humanely euthanized. - Review your gavage technique and ensure the needle is correctly placed in the esophagus. |
| Signs of toxicity in mice (e.g., significant body weight loss, lethargy) | - The dose of K-7174 may be too high for the specific mouse strain or model. - Potential for DMSO toxicity at higher concentrations or with chronic administration. | - Reduce the dose of K-7174 in subsequent experiments. - Monitor the animals' body weight and clinical signs daily. A significant body weight reduction (e.g., after 10 days of administration) has been observed in some studies.[1] - If using a high concentration of DMSO, consider alternative, less toxic vehicles if possible, or reduce the DMSO concentration. |
| Inconsistent experimental results | - Inaccurate dosing due to improper gavage technique. - Instability of the formulated this compound. | - Ensure all personnel are thoroughly trained and proficient in oral gavage. - Prepare the this compound solution fresh daily to ensure its stability and potency. |
Experimental Protocols
Preparation of this compound Formulation (50 mg/kg dose)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound:
-
For a 20 g mouse, the dose is 1 mg (50 mg/kg * 0.02 kg).
-
If the administration volume is 0.2 mL (10 mL/kg), the required concentration is 5 mg/mL.
-
-
Prepare the vehicle:
-
For a 1 mL total volume, use 30 µL of DMSO and 970 µL of sterile 0.9% saline.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the DMSO to the tube and vortex until the powder is fully dissolved.
-
Add the sterile saline to the tube.
-
Vortex the solution thoroughly. If needed, sonicate for a few minutes to ensure complete dissolution.
-
-
Final Formulation:
-
The final formulation will be a clear solution of this compound in 3% DMSO/97% saline.
-
It is recommended to prepare this solution fresh before each administration.
-
Oral Gavage Administration Protocol in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (flexible or ball-tipped is recommended)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dosing volume.
-
The maximum recommended gavage volume for mice is 10 mL/kg of body weight.
-
-
Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back. This should create a straight line from the head to the body, which helps to straighten the esophagus.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the calculated dose of the K-7174 formulation.
-
Gently insert the tip of the gavage needle into the side of the mouse's mouth.
-
Advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle. If you feel resistance, withdraw the needle and try again.
-
-
Administration:
-
Once the needle is in the correct position (a pre-measured length from the mouth to the last rib), slowly administer the solution.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor it for any immediate signs of distress, such as gasping or fluid coming from the nose.
-
Continue to monitor the animal's well-being, including body weight and behavior, throughout the study.
-
Data Presentation
Table 1: In Vivo Efficacy of Orally Administered K-7174 in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Route | Frequency | Observation Period (days) | Outcome |
| Vehicle Control | - | Oral | Once daily | 14 | - |
| K-7174 | 50 | Oral | Once daily | 14 | Significant decrease in tumor volume.[1] |
| K-7174 | 75 | Intraperitoneal | Once daily | 14 | Inhibition of tumor growth.[1] |
Note: While the 50 mg/kg oral dose was effective, a significant reduction in body weight was noted after 10 days of treatment in the study.[1]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of K-7174-induced apoptosis.
Caption: Workflow for oral gavage in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: K-7174 Dihydrochloride Efficacy Markers
Welcome to the technical support center for K-7174 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying markers of efficacy and to offer troubleshooting support for common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of the proteasome and GATA transcription factors.[1][2][3] Its anti-myeloma activity stems from its ability to induce transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3. This occurs through the caspase-8-dependent degradation of the transcription factor Sp1.
Q2: What are the key molecular markers to confirm the efficacy of K-7174 in vitro?
A2: The primary molecular markers for K-7174 efficacy include:
-
Reduced expression of class I HDACs: A dose-dependent decrease in the mRNA and protein levels of HDAC1, HDAC2, and HDAC3.
-
Degradation of Sp1 protein: A noticeable reduction in the levels of the Sp1 transcription factor.
-
Increased Histone Acetylation: An overall increase in the acetylation of histones, which can be assessed by Western blot.
-
Induction of Apoptosis: Increased apoptosis in treated cells, which can be quantified using Annexin V staining.
-
Upregulation of p21WAF1: Increased expression of the cell cycle inhibitor p21WAF1 is a common downstream effect of HDAC inhibition.
Q3: How can I be sure that the observed effects are due to proteasome inhibition?
A3: To confirm that the effects are due to proteasome inhibition, you can include a positive control using a known proteasome inhibitor like MG132 or bortezomib.[4][5] Additionally, you can perform a cycloheximide (CHX) chase assay. CHX blocks protein synthesis, and in the presence of a proteasome inhibitor, you should observe the stabilization of proteins that are normally degraded by the proteasome.
Q4: Is K-7174 effective against bortezomib-resistant multiple myeloma cells?
A4: Yes, K-7174 has been shown to be effective against bortezomib-resistant myeloma cells, including those with a β5-subunit mutation in the proteasome.[3] This suggests a different mode of proteasome binding or a distinct mechanism of action compared to bortezomib.
Troubleshooting Guides
Issue: Inconsistent or no reduction in cell viability with K-7174 treatment in an MTT assay.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment with a wide range of K-7174 concentrations to determine the optimal IC50 for your specific cell line.
-
-
Possible Cause 2: Issues with Drug Solubility.
-
Solution: this compound is soluble in water (15 mg/mL).[1] Ensure the compound is fully dissolved before adding it to your cell culture media. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: While K-7174 is effective against some resistant lines, your specific cell line may have unique resistance mechanisms. Confirm the expression of the drug's targets (proteasome subunits, GATA factors) in your cells.
-
-
Possible Cause 4: Incorrect MTT Assay Protocol.
-
Solution: Ensure that the incubation time with MTT reagent is sufficient (typically 1-4 hours) and that the formazan crystals are fully solubilized before reading the absorbance.[6] Refer to the detailed MTT assay protocol below.
-
Issue: No significant increase in apoptosis detected by Annexin V staining.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line after K-7174 treatment.
-
-
Possible Cause 2: Incorrect Staining Protocol.
-
Possible Cause 3: Low Drug Concentration.
-
Solution: Correlate your Annexin V staining results with your MTT assay data to ensure you are using a concentration of K-7174 that is sufficient to induce cell death.
-
Issue: No observable decrease in HDAC1, HDAC2, or HDAC3 protein levels by Western blot.
-
Possible Cause 1: Inefficient Protein Extraction.
-
Solution: HDACs are nuclear proteins. Ensure your lysis buffer is sufficient to extract nuclear proteins. Consider using a nuclear extraction protocol.[10]
-
-
Possible Cause 2: Poor Antibody Quality.
-
Solution: Use a validated antibody for your target HDACs. Include a positive control cell lysate known to express the target HDACs to verify antibody performance.
-
-
Possible Cause 3: Insufficient Drug Treatment Time.
-
Solution: The downregulation of HDACs is a downstream event. A longer incubation time with K-7174 may be required to observe changes at the protein level. A time-course experiment is recommended.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | K-7174 Concentration | Result |
| Cell Viability (IC50) | Multiple Myeloma (MM.1S) | 5-10 µM | Significant reduction in cell viability after 48h. |
| Apoptosis | Multiple Myeloma (RPMI 8226) | 10 µM | ~40% increase in Annexin V positive cells after 48h. |
| HDAC1 mRNA Expression | Multiple Myeloma (U266) | 10 µM | ~60% reduction after 24h. |
| HDAC2 mRNA Expression | Multiple Myeloma (U266) | 10 µM | ~50% reduction after 24h. |
| HDAC3 mRNA Expression | Multiple Myeloma (U266) | 10 µM | ~70% reduction after 24h. |
| Sp1 Protein Levels | Multiple Myeloma (RPMI 8226) | 10 µM | Noticeable degradation after 24h. |
Note: The values presented in this table are approximate and may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Cell Viability Assessment: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., sterile water or PBS). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protein Expression Analysis: Western Blot
-
Cell Lysis: Lyse K-7174-treated and control cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HDAC1, HDAC2, HDAC3, Sp1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[13][14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Gene Expression Analysis: RT-qPCR
-
RNA Extraction: Extract total RNA from K-7174-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for HDAC1, HDAC2, HDAC3, and a reference gene (e.g., GAPDH, ACTB).[15]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Histone Acetylation Analysis: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking: Cross-link proteins to DNA in K-7174-treated and control cells with 1% formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Immunoprecipitate the chromatin with an antibody against acetylated histones (e.g., anti-acetyl-Histone H3). Include a negative control (e.g., normal IgG).[16][17]
-
Washing and Elution: Wash the antibody-bound chromatin complexes to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the enrichment of specific gene promoters by qPCR.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for identifying K-7174 efficacy markers.
Caption: A logical approach to troubleshooting experimental results.
References
- 1. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Practical Review of Proteasome Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors [labome.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. origene.com [origene.com]
- 15. Analysis of Class I and II Histone Deacetylase Gene Expression in Human Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Cell Viability Assays for K-7174 Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using K-7174 in cell viability assays to generate dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is K-7174 and what is its mechanism of action?
K-7174 is an orally active proteasome and GATA inhibitor.[1] It functions by inhibiting all three catalytic subunits (β1, β2, and β5) of the 20S proteasome through direct binding.[2] This is distinct from inhibitors like bortezomib, which primarily target the β5 subunit. By blocking the proteasome, K-7174 disrupts the degradation of polyubiquitinated proteins, which is crucial for maintaining cellular homeostasis. This disruption leads to an accumulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[3] K-7174 has also been shown to be a cell adhesion inhibitor.[1]
Q2: Which cell viability assays are recommended for use with K-7174?
Commonly used cell viability assays such as MTT, XTT, and CellTiter-Glo® are suitable for determining the dose-response of K-7174. The choice of assay can depend on the cell type and experimental conditions. It is advisable to choose an assay that you are familiar with and that is well-validated in your specific cell line.
Q3: I am not observing a dose-dependent decrease in cell viability. What could be the reason?
There are several potential reasons for this observation:
-
Cell Line Resistance: The cell line you are using may be resistant to K-7174.
-
Incorrect Assay Endpoint: The incubation time with K-7174 may not be optimal. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the ideal treatment duration.
-
Assay Insensitivity: The selected viability assay might not be sensitive enough to detect subtle changes in cell viability. Consider switching to a more sensitive method, such as an ATP-based luminescent assay.
Q4: My results show high variability between replicate wells. What are the common causes?
High variability can often be attributed to technical inconsistencies:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating to ensure a consistent number of cells in each well.
-
Pipetting Errors: Calibrate your pipettes regularly and use proper pipetting techniques to minimize errors in dispensing cells, media, and K-7174 solutions.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of K-7174. It is best to fill the outer wells with sterile PBS or media and not use them for experimental data.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments. | 1. Variation in cell seeding density.2. Differences in K-7174 stock dilution and storage.3. Cell passage number drift. | 1. Standardize cell seeding protocols and ensure even cell distribution.2. Prepare fresh dilutions from a validated stock for each experiment and store stocks in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]3. Use cells within a consistent and low passage number range.[3] |
| Precipitation of K-7174 in culture medium. | 1. Exceeding the solubility limit of K-7174 in aqueous media.2. Interaction with components in the serum or media. | 1. Prepare the highest concentration in a small volume of DMSO before further dilution in the culture medium. Visually inspect for precipitates under a microscope.[3]2. Perform a solubility test in your specific cell culture medium. |
| High background in cell viability assays (e.g., MTT, XTT). | 1. Chemical interference of K-7174 with the assay reagents.2. High concentrations of DMSO affecting cell metabolism. | 1. Include a "no-cell" control with K-7174 at all tested concentrations to measure background absorbance/fluorescence.[3]2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%).[3] |
| Unexpectedly low cell viability in control groups. | 1. Solvent toxicity.2. Cell culture contamination.3. Suboptimal culture conditions. | 1. Run a vehicle-only control to assess the toxicity of the solvent (e.g., DMSO).2. Regularly check for microbial contamination.3. Ensure proper incubator settings (temperature, CO2, humidity) and use of appropriate, pre-warmed culture media. |
Quantitative Data
Table 1: IC50 Values of K-7174 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |
| MM cells | Multiple Myeloma | Concentration-dependent inhibition (0-25 µM) | 72 | Not Specified | [1] |
| Hep3B | Hepatocellular Carcinoma | Rescues Epo production (10-20 µM) | 24 | Not Specified | [1] |
| Multiple Hematological Malignancies | Various | Cytotoxic effects observed | Not Specified | Not Specified | [2] |
| Bortezomib-resistant Myeloma Cells | Multiple Myeloma | Growth inhibition observed | Not Specified | Not Specified | [2] |
Note: This table is compiled from available literature. IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.
Experimental Protocols
MTT Assay for K-7174 Dose-Response Curve
This protocol provides a general framework for determining the IC50 value of K-7174 using an MTT assay.
Materials:
-
K-7174 stock solution (in DMSO)
-
Authenticated, low-passage cancer cell line of interest
-
Complete culture medium
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Prepare a cell suspension at the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.[4]
-
-
K-7174 Treatment:
-
Prepare serial dilutions of K-7174 in complete culture medium. A common starting range is a 10-point dilution series from 100 µM down to 0.005 µM.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the K-7174 dilutions.
-
Include "untreated" (medium only) and "vehicle control" (medium with DMSO) wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Pipette gently to ensure complete dissolution.[4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of viability against the log of the K-7174 concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: K-7174 Dihydrochloride Versus Bortezomib in Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multiple myeloma therapeutics, proteasome inhibitors have emerged as a cornerstone of treatment. Bortezomib, the first-in-class proteasome inhibitor, has significantly improved patient outcomes. However, the development of resistance and the need for intravenous administration have spurred the search for next-generation inhibitors with distinct mechanisms and improved pharmacological profiles. This guide provides an objective comparison of K-7174 dihydrochloride, a novel, orally active proteasome inhibitor, and the established therapeutic, bortezomib, with a focus on their performance in myeloma cells supported by experimental data.
At a Glance: Key Differences
| Feature | This compound | Bortezomib |
| Administration | Orally active | Intravenous injection |
| Mechanism of Action | Proteasome inhibition and downregulation of class I histone deacetylases (HDACs)[1] | Reversible inhibition of the 26S proteasome[1] |
| Bortezomib Resistance | Effective in bortezomib-resistant myeloma cells[1] | Prone to resistance development |
Quantitative Performance Data
Proteasome Inhibitory Activity
A direct comparison of the inhibitory effects of K-7174 and bortezomib on the 20S proteasome reveals distinct profiles. The following data is derived from studies on purified erythrocyte-derived 20S proteasome and the RPMI8226 myeloma cell line.
Table 1: Inhibition of 20S Proteasome Activity
| Chymotrypsin-like Activity | Caspase-like Activity | Trypsin-like Activity | |
| K-7174 (Purified 20S Proteasome) | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| Bortezomib (Purified 20S Proteasome) | Potent, dose-dependent inhibition | Dose-dependent inhibition | Weaker, dose-dependent inhibition |
| K-7174 (RPMI8226 Cells) | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition |
| Bortezomib (RPMI8226 Cells) | Potent, dose-dependent inhibition | Dose-dependent inhibition | Weaker, dose-dependent inhibition |
Data summarized from in vitro assays.
Accumulation of Ubiquitinated Proteins
Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, a hallmark of proteasome inhibitor activity. Immunoblotting analysis in various myeloma cell lines demonstrates the dose-dependent effects of both compounds.
Table 2: Induction of Ubiquitinated Protein Accumulation in Myeloma Cell Lines
| Cell Line | K-7174 | Bortezomib |
| KMS12-BM | Dose-dependent increase | Dose-dependent increase |
| U266 | Dose-dependent increase | Dose-dependent increase |
| RPMI8226 | Dose-dependent increase | Dose-dependent increase |
Based on immunoblotting results after 48 hours of treatment.
Mechanisms of Action: A Tale of Two Inhibitors
Bortezomib primarily functions as a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress and ultimately apoptosis.
K-7174, a homopiperazine derivative, also inhibits the proteasome but with a distinct mode of binding compared to bortezomib.[1] Crucially, K-7174's anti-myeloma activity is also mediated by the transcriptional repression of class I histone deacetylases (HDACs), specifically HDAC1, -2, and -3. This dual mechanism may contribute to its efficacy in bortezomib-resistant cells.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of K-7174 and bortezomib. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Myeloma cells are seeded in 96-well plates at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Cells are treated with various concentrations of this compound or bortezomib for 48-72 hours.
-
MTT Addition: 10 µL of MTT (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Myeloma cells are treated with the desired concentrations of this compound or bortezomib for the indicated times.
-
Cell Harvesting: Cells are harvested and washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Proteasome Activity Assay
-
Cell Lysis: Myeloma cells are treated with this compound or bortezomib. After treatment, cells are lysed to obtain total cell extracts.
-
Substrate Addition: The cell lysates are incubated with a fluorogenic peptide substrate specific for the chymotrypsin-like (Suc-LLVY-AMC), caspase-like (Z-LLE-AMC), or trypsin-like (Boc-LRR-AMC) activity of the proteasome.
-
Fluorescence Measurement: The cleavage of the substrate releases a fluorescent molecule (AMC), and the fluorescence is measured over time using a fluorometer (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: The rate of fluorescence increase is proportional to the proteasome activity.
Conclusion
This compound presents a promising alternative to bortezomib for the treatment of multiple myeloma. Its oral bioavailability and distinct mechanism of action, which includes the downregulation of class I HDACs, offer potential advantages, particularly in the context of bortezomib resistance. The head-to-head data on proteasome inhibition demonstrates that while both compounds effectively target the proteasome, their detailed inhibitory profiles may differ. Further comprehensive studies directly comparing the efficacy, safety, and resistance profiles of K-7174 and bortezomib in preclinical and clinical settings are warranted to fully elucidate the therapeutic potential of this novel agent.
References
A Comparative Guide to GATA Inhibitors: K-7174 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GATA inhibitor K-7174 with other emerging alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable compounds for their studies.
Introduction to GATA Transcription Factors
The GATA family of transcription factors, comprising six members (GATA1-6), plays a pivotal role in the differentiation and function of various cell lineages.[1][2] These proteins are characterized by the presence of highly conserved zinc finger domains that recognize the DNA sequence (A/T)GATA(A/G).[1] The GATA family is broadly divided into two subfamilies: GATA1/2/3, which are crucial for hematopoietic and nervous system development, and GATA4/5/6, which are primarily involved in the development of mesodermal and endodermal tissues like the heart and gut.[1][2] Dysregulation of GATA factor activity is implicated in a range of diseases, including cancers and cardiovascular disorders, making them attractive therapeutic targets.[3][4]
K-7174: A Dual Proteasome and GATA Inhibitor
K-7174 is an orally active compound that has been identified as an inhibitor of both the proteasome and GATA transcription factors.[5] Its multifaceted activity has led to its investigation in various therapeutic contexts, including cancer and inflammatory diseases.
Mechanism of Action of K-7174
K-7174 exerts its biological effects through a dual mechanism:
-
GATA Inhibition: K-7174 has been shown to inhibit the DNA-binding activity of GATA transcription factors.[5][6] This inhibition can modulate the expression of GATA target genes involved in cell differentiation, proliferation, and apoptosis.
-
Proteasome Inhibition: K-7174 also functions as a proteasome inhibitor.[7][8] This activity is distinct from that of the well-characterized proteasome inhibitor bortezomib.[7] By inhibiting the proteasome, K-7174 can induce apoptosis in cancer cells and overcome bortezomib resistance.[7]
Comparative Analysis of GATA Inhibitors
This section provides a comparative overview of K-7174 and other notable GATA inhibitors, focusing on their reported inhibitory concentrations (IC50).
| Inhibitor | Target(s) | IC50 Value(s) | Key Findings |
| K-7174 | GATA, Proteasome | ~9 µM (for VCAM-1 mRNA suppression)[5]; Effective GATA binding inhibition in the 2.5-30 µM range[5] | Orally active dual inhibitor with anti-tumor and anti-inflammatory properties.[5] |
| Pyrrothiogatain | GATA3 | 54.7 µM[9][10] | Inhibits DNA-binding activity of GATA3 and other GATA family members; suppresses Th2 cell differentiation.[10][11] |
| GATA4-IN-3 | GATA4/NKX2-5 interaction | 3 µM[9] | Inhibits the transcriptional synergy between GATA4 and NKX2-5.[9] |
| K-11706 | GATA | Not explicitly stated, but effective at 100 nM in inhibiting GATA binding[12] | A derivative of K-7174 that also enhances HIF-1 binding activity; potential for treating anemia of chronic disease.[13][14] |
| Dilazep | GATA2 (predicted) | Not explicitly stated | Structurally similar to K-7174 and identified as a potential GATA2 inhibitor through in silico screening.[15] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, the following diagrams illustrate a simplified GATA signaling pathway and a typical experimental workflow for evaluating GATA inhibitors.
Caption: Simplified GATA Signaling Pathway.
Caption: Workflow for GATA Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common technique used to study protein-DNA interactions in vitro.[16] This assay can determine if a GATA inhibitor can prevent the binding of a GATA transcription factor to its consensus DNA sequence.
Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the GATA consensus binding site. Label the double-stranded DNA probe, typically with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin, fluorescent dye).[17]
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells that express the GATA transcription factor of interest.[17]
-
Binding Reaction: In a reaction tube, combine the labeled probe, nuclear extract, and a binding buffer. For inhibitor studies, pre-incubate the nuclear extract with varying concentrations of the GATA inhibitor (e.g., K-7174) before adding the labeled probe.
-
Electrophoresis: Load the binding reactions onto a non-denaturing polyacrylamide gel and perform electrophoresis.[16]
-
Detection: Visualize the probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. A decrease in the shifted band in the presence of an inhibitor indicates inhibition of GATA-DNA binding.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of GATA factors in a cellular context.
Protocol:
-
Plasmid Constructs: Clone a GATA-responsive promoter element upstream of a luciferase reporter gene in an expression vector. A control vector with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) is used for normalization.[18]
-
Cell Transfection: Co-transfect the reporter and control plasmids into a suitable cell line.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the GATA inhibitor.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the activity of both luciferases using a luminometer and specific substrates.[19]
-
Data Analysis: Normalize the activity of the GATA-responsive luciferase to the control luciferase. A decrease in the normalized luciferase activity in the presence of the inhibitor indicates a reduction in GATA transcriptional activity.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the GATA inhibitor.[23]
-
MTT Addition: After the desired treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[24] A decrease in absorbance in treated cells compared to untreated controls indicates reduced cell viability.
Conclusion
K-7174 represents an interesting pharmacological tool due to its dual activity as a GATA and proteasome inhibitor. However, the landscape of GATA inhibitors is expanding, with compounds like Pyrrothiogatain and K-11706 showing promise in more specific contexts. The selection of an appropriate GATA inhibitor will depend on the specific research question, the GATA family member of interest, and the desired cellular outcome. The experimental protocols provided in this guide offer a starting point for the in-vitro and cell-based characterization of these and other novel GATA inhibitors.
References
- 1. The emerging role of GATA transcription factors in development and disease | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of GATA family transcriptional factors in haematological malignancies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A GATA-specific inhibitor (K-7174) rescues anemia induced by IL-1beta, TNF-alpha, or L-NMMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GATA Binding Protein (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pyrrothiogatain acts as an inhibitor of GATA family proteins and inhibits Th2 cell differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of GATA2 in prostate cancer by a clinically available small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. static.fishersci.eu [static.fishersci.eu]
- 19. assaygenie.com [assaygenie.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. broadpharm.com [broadpharm.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. MTT assay protocol | Abcam [abcam.com]
K-7174: A Novel Proteasome Inhibitor with a Dual Mechanism of Action Challenging Conventional Therapies
For Immediate Release
In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of multiple myeloma and other hematologic malignancies. This guide provides a comprehensive comparison of the novel proteasome inhibitor K-7174 against established agents—Bortezomib, Carfilzomib, and Ixazomib. We delve into their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols to support further research and development.
Executive Summary
K-7174 distinguishes itself as an orally active proteasome inhibitor with a unique dual mechanism. Beyond direct proteasome inhibition, K-7174 also acts as a GATA inhibitor and uniquely down-regulates the expression of class I histone deacetylases (HDACs).[1][2] This multifaceted approach not only contributes to its anti-myeloma activity but also allows it to overcome resistance to established proteasome inhibitors like Bortezomib.[1] This guide presents available preclinical data to offer a comparative perspective on the efficacy of K-7174 against its counterparts.
Mechanism of Action: A Dual-Pronged Attack
Proteasome inhibitors function by blocking the proteasome, a cellular complex responsible for degrading unneeded or damaged proteins. This inhibition leads to an accumulation of regulatory proteins, which in turn induces cell cycle arrest and apoptosis, proving particularly effective in protein-secreting cancer cells like multiple myeloma.[3]
K-7174: This investigational drug is a homopiperazine derivative that, in addition to inhibiting the proteasome, also down-regulates the expression of class I HDACs (HDAC1, -2, and -3).[1] This is achieved through the caspase-8-dependent degradation of Sp1, a key transactivator of class I HDAC genes.[1] This dual mechanism suggests a broader impact on cancer cell survival pathways. Furthermore, K-7174 has been shown to inhibit all three catalytic subunits of the 20S proteasome.[4]
Bortezomib (Velcade®): The first-in-class proteasome inhibitor, Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) subunits of the proteasome.[3]
Carfilzomib (Kyprolis®): A second-generation epoxyketone proteasome inhibitor, Carfilzomib irreversibly binds to and inhibits the chymotrypsin-like (β5) subunit of the proteasome, showing high selectivity.[3]
Ixazomib (Ninlaro®): The first orally administered proteasome inhibitor, Ixazomib is a boronic acid prodrug that reversibly inhibits the chymotrypsin-like (β5) subunit of the proteasome.[3]
Comparative Efficacy: In Vitro Data
Direct head-to-head comparative studies of K-7174 against Bortezomib, Carfilzomib, and Ixazomib in the same experimental settings are limited. The following tables summarize available in vitro data from various studies. It is crucial to note that variations in experimental conditions (e.g., cell lines, exposure times) can influence IC50 values, and therefore, direct cross-study comparisons should be interpreted with caution.
Table 1: Inhibition of Proteasome Activity
| Compound | Target | Assay System | IC50 | Reference |
| K-7174 | Chymotrypsin-like | Purified 20S Proteasome | ~1 µM | [4] |
| Trypsin-like | Purified 20S Proteasome | >10 µM | [4] | |
| Caspase-like | Purified 20S Proteasome | ~5 µM | [4] | |
| Bortezomib | Chymotrypsin-like | Purified 20S Proteasome | ~10 nM | [4] |
| Trypsin-like | Purified 20S Proteasome | >10 µM | [4] | |
| Caspase-like | Purified 20S Proteasome | ~1 µM | [4] |
Table 2: Anti-proliferative Activity in Multiple Myeloma (MM) Cell Lines
| Compound | Cell Line | Exposure Time | IC50 | Reference |
| K-7174 | MM cells | 72h | 0-25 µM (dose-dependent inhibition) | [5] |
| Bortezomib | RPMI-8226 | 48h | 1.9-10.2 nM | [6] |
| U266 | 48h | 1.9-10.2 nM | [6] | |
| MM.1S | 48h | 1.9-10.2 nM | [6] | |
| Carfilzomib | RPMI-8226 | 24h | 5.1 ± 0.6 nM | [7] |
| MOLP-8 | 24h | 17.2 ± 7.8 nM | [7] | |
| Ixazomib | RPMI-8226 | 72h | ~10-20 nM | [3] |
| U266 | 72h | ~10-20 nM | [3] |
Disclaimer: The data presented in Table 2 are compiled from different studies. Direct comparison of IC50 values should be made with caution due to potential variations in experimental methodologies.
One study directly compared the inhibitory effect of K-7174 and Bortezomib on the proteasome activity in RPMI8226 multiple myeloma cells. The results indicated that K-7174 inhibits the chymotrypsin-like, caspase-like, and trypsin-like activities in a dose-dependent manner, whereas Bortezomib primarily inhibits the chymotrypsin-like activity.[4]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key in vitro assays are provided below.
Proteasome Activity Assay
This protocol is a generalized method for determining the inhibitory effect of compounds on the chymotrypsin-like activity of the 20S proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
20S proteasome substrate (e.g., Suc-LLVY-AMC)
-
Test compounds (K-7174, Bortezomib, etc.) and a known proteasome inhibitor as a positive control (e.g., MG-132)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Cell Lysis: Culture multiple myeloma cells to the desired density. Harvest and wash the cells with cold PBS. Lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well black microplate, add cell lysate (normalized for protein concentration) to each well. Add serial dilutions of the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Initiation: Add the fluorogenic proteasome substrate Suc-LLVY-AMC to each well to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a fluorometer. Take kinetic readings at regular intervals for a specified period (e.g., 60 minutes) at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Determine the percentage of proteasome inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Cell Viability (MTT) Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of proteasome inhibitors on the viability of multiple myeloma cells.[8][9][10][11][12]
Materials:
-
Multiple myeloma cell lines
-
Complete culture medium
-
Test compounds (K-7174, Bortezomib, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells into a 96-well plate at a predetermined optimal density in complete culture medium.
-
Compound Treatment: After allowing the cells to adhere (if applicable) or stabilize, add serial dilutions of the test compounds to the wells. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media and MTT but no cells). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Visualizing the Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The Ubiquitin-Proteasome Pathway and Inhibition.
Caption: In Vitro Efficacy Assessment Workflow.
Conclusion and Future Directions
K-7174 presents a promising and differentiated profile among proteasome inhibitors. Its oral bioavailability and unique dual mechanism of action, particularly its ability to down-regulate class I HDACs, suggest it may have a significant role in overcoming resistance to current therapies. While the available preclinical data is encouraging, further head-to-head studies are warranted to definitively establish its comparative efficacy and safety profile against other proteasome inhibitors. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to build upon in the ongoing effort to develop more effective treatments for multiple myeloma and other cancers.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular Basis of Differential Sensitivity of Myeloma Cells to Clinically Relevant Bolus Treatment with Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibition enhances the anti-leukemic efficacy of chimeric antigen receptor (CAR) expressing NK cells against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. texaschildrens.org [texaschildrens.org]
- 12. merckmillipore.com [merckmillipore.com]
Validating K-7174 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of K-7174, an orally active proteasome and GATA inhibitor. By examining direct and indirect measures of target interaction, this document aims to equip researchers with the necessary knowledge to design and execute robust in vivo studies. We will compare K-7174 with the well-established proteasome inhibitor, bortezomib, and provide detailed experimental protocols for key validation assays.
Introduction to K-7174 and its Targets
K-7174 is a novel small molecule inhibitor with dual activity against the proteasome and GATA transcription factors.[1][2] Its primary mechanism of action in cancer, particularly multiple myeloma, involves the inhibition of proteasomal activity, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.[3] Notably, K-7174 exhibits a distinct mode of proteasome binding compared to the first-in-class proteasome inhibitor, bortezomib, and has shown efficacy in bortezomib-resistant models.[3] A key cytotoxic effect of K-7174 is the transcriptional repression of class I histone deacetylases (HDACs), suggesting a multi-faceted mechanism of action.[3] Validating that K-7174 engages these targets in a living organism is crucial for understanding its pharmacodynamics and therapeutic potential.
Comparison of In Vivo Target Engagement Validation Methods
The validation of target engagement in vivo can be approached through various direct and indirect methods. The choice of method depends on the target, the available tools, and the specific question being addressed. Here, we compare several key methods applicable to K-7174 and its targets.
| Method | Principle | Target(s) | K-7174 Application | Alternative (Bortezomib) Application | Pros | Cons |
| Western Blot for Ubiquitinated Proteins | Measures the accumulation of polyubiquitinated proteins, a direct downstream consequence of proteasome inhibition. | Proteasome | Demonstrated in vivo; accumulation of ubiquitinated proteins in tumors of K-7174-treated mice.[3] | Standard method; accumulation of ubiquitinated proteins is a well-established biomarker of bortezomib activity.[4] | Relatively straightforward, directly reflects proteasome inhibition. | Indirect measure of binding; can be influenced by factors affecting protein turnover. |
| Histone Acetylation Analysis (IHC/Flow Cytometry) | Measures changes in the acetylation status of histones, a downstream effect of HDAC inhibition. | Class I HDACs (indirectly) | K-7174's effect on HDAC expression suggests this as a relevant pharmacodynamic biomarker.[3] | Not a primary mechanism of action for bortezomib. | Provides evidence for engagement of the HDAC-related pathway; can be quantified. | Indirect measure; acetylation levels can be dynamic and influenced by other factors. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells or tissues. | Proteasome, GATA | A potential direct method to confirm binding to the proteasome and GATA factors in ex vivo samples from treated animals. | Can be used to directly demonstrate bortezomib binding to the proteasome in vivo. | Direct evidence of target binding in a physiological context. | Technically challenging for in vivo applications; requires specific antibodies for detection. |
| Proteasome Activity Assays | Measures the enzymatic activity of different proteasome subunits in tissue lysates from treated animals using specific substrates. | Proteasome | K-7174 has been shown to inhibit all three catalytic subunits of the 20S proteasome in vitro.[5] This can be adapted for in vivo assessment. | A common method to quantify the degree and duration of proteasome inhibition by bortezomib in vivo.[4][6] | Quantitative measure of target inhibition. | Performed on lysates, which may not fully reflect the intracellular environment. |
| GATA Target Gene Expression Analysis (RT-qPCR) | Measures changes in the mRNA levels of genes known to be regulated by GATA transcription factors. | GATA | Inhibition of GATA-regulated genes (e.g., in adipogenesis) has been demonstrated with other GATA inhibitors in vivo.[7][8] | Not applicable. | Reflects functional consequence of GATA inhibition. | Indirect; gene expression changes can be influenced by multiple pathways. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed protocols for key in vivo target engagement assays that can be adapted for K-7174.
Protocol 1: Western Blot for Accumulation of Ubiquitinated Proteins
Objective: To determine if K-7174 inhibits proteasome activity in vivo by measuring the accumulation of polyubiquitinated proteins in tumor tissue.
Materials:
-
Tumor tissues from K-7174 and vehicle-treated animals
-
Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors like NEM and IAA)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-ubiquitin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Excise tumors from treated and control animals and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Normalize protein concentrations for all samples.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ubiquitin antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
A "smear" or ladder of high-molecular-weight bands in the K-7174-treated samples compared to the vehicle control indicates the accumulation of ubiquitinated proteins.[9][10]
Protocol 2: Immunohistochemistry (IHC) for Histone Acetylation
Objective: To assess the in vivo effect of K-7174 on the downstream pathway of HDAC inhibition by measuring changes in histone acetylation in tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody: anti-acetylated histone H3 or H4 antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the histone epitopes.
-
Block endogenous peroxidase activity.
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-acetylated histone antibody.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the streptavidin-HRP complex.
-
Develop the signal with DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate and mount the sections.
-
Analyze the staining intensity and percentage of positive cells under a microscope. An increase in brown nuclear staining in the K-7174-treated group would indicate histone hyperacetylation.[2][11]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement
Objective: To directly demonstrate the binding of K-7174 to the proteasome and/or GATA in tissues from treated animals.
Materials:
-
Fresh or frozen tissue samples from K-7174 and vehicle-treated animals
-
PBS with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-proteasome subunit (e.g., PSMB5) and anti-GATA antibody
-
Secondary antibody and detection reagents
Procedure:
-
Homogenize fresh or rapidly thawed frozen tissue in PBS with protease inhibitors.
-
Distribute the homogenate into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.
-
Lyse the cells/tissues to release soluble proteins.
-
Centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (proteasome subunit or GATA) in the supernatant by Western blot.
-
Binding of K-7174 should stabilize its target, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This is visualized as a shift in the melting curve to the right.[12][13]
Conclusion
Validating the in vivo target engagement of K-7174 is a critical step in its preclinical development. This guide has outlined and compared several robust methods for assessing the interaction of K-7174 with its primary targets, the proteasome and GATA transcription factors. The accumulation of ubiquitinated proteins provides strong evidence for proteasome inhibition, while changes in histone acetylation can serve as a pharmacodynamic biomarker for the downstream effects of its impact on HDAC expression. For direct confirmation of binding, CETSA offers a powerful, albeit technically demanding, approach. By employing a combination of these methods, researchers can build a comprehensive understanding of K-7174's mechanism of action in a physiological setting, paving the way for its further clinical investigation.
References
- 1. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Novel Orally Active Proteasome Inhibitor K-7174 Exerts Anti-myeloma Activity in Vitro and in Vivo by Down-regulating the Expression of Class I Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Validation of GATA-3 Suppression for Induction of Adipogenesis and Improving Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemistry (IHC) Protocol | EpigenTek [epigentek.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Frontiers | Current Advances in CETSA [frontiersin.org]
A Head-to-Head Comparison of Proteasome Inhibitors: K-7174 and MG-132
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, the ubiquitin-proteasome system is a critical pathway for maintaining protein homeostasis, and its inhibition has emerged as a powerful strategy in oncology and other research fields. This guide provides a detailed, objective comparison of two widely recognized proteasome inhibitors: the novel, orally active agent K-7174 and the well-established research tool MG-132. This comparison is supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their experimental designs.
At a Glance: Key Distinctions
| Feature | K-7174 | MG-132 |
| Chemical Class | Homopiperazine derivative | Peptide aldehyde |
| Primary Mechanism | Direct proteasome inhibition and GATA inhibitor.[1] | Reversible inhibition of the 26S proteasome.[1] |
| Selectivity | Inhibits chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome. | Primarily inhibits the chymotrypsin-like activity of the β5 subunit at low concentrations. Can inhibit other proteases (e.g., calpains) at higher concentrations. |
| Key Cellular Effects | Induces apoptosis; down-regulates class I histone deacetylases (HDACs). | Induces apoptosis and autophagy.[1] |
| Administration | Orally active. | Primarily for in vitro use. |
Data Presentation
The following tables summarize the available quantitative data for K-7174 and MG-132. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison. Therefore, direct comparison of IC50 values should be approached with caution as experimental conditions may vary.
Table 1: Inhibitory Concentration (IC50) of K-7174 in Various Assays
| Assay | Cell Line/System | IC50 | Reference |
| VCAM-1 Expression Suppression | Human Umbilical Vein Endothelial Cells (HUVECs) | 14 µM | [2] |
| TNFα-induced VCAM-1 mRNA Suppression | Human Umbilical Vein Endothelial Cells (HUVECs) | 9 µM | [2] |
Table 2: Inhibitory Concentration (IC50) of MG-132 in Various Assays
| Assay | Cell Line/System | IC50 | Reference |
| Proteasome Inhibition | 26S Proteasome | 100 nM | [1] |
| Calpain Inhibition | - | 1.2 µM | |
| Cell Viability | C6 Glioma Cells | 18.5 µM | |
| Cell Viability | Multiple Myeloma Cell Lines | ~177 nM |
Mechanism of Action and Signaling Pathways
K-7174 and MG-132 both function by inhibiting the proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. However, they exhibit different specificities and downstream effects.
MG-132 is a potent, reversible, and cell-permeable inhibitor that primarily targets the chymotrypsin-like activity of the 26S proteasome. By blocking the degradation of ubiquitinated proteins, MG-132 leads to the accumulation of key regulatory proteins, which can trigger apoptosis and autophagy.
K-7174 , a homopiperazine derivative, demonstrates a broader inhibition profile, affecting all three catalytic activities of the 20S proteasome. A unique aspect of K-7174's mechanism is its ability to induce the transcriptional repression of class I histone deacetylases (HDACs), linking proteasome inhibition to epigenetic regulation.
References
K-7174: A Promising Alternative for Overcoming Bortezomib Resistance in Multiple Myeloma
For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care therapies like bortezomib in multiple myeloma presents a significant clinical challenge. The novel, orally active proteasome inhibitor K-7174 has demonstrated significant efficacy in preclinical studies against bortezomib-resistant cell lines, offering a potential new therapeutic avenue. This guide provides a comprehensive comparison of K-7174's performance against bortezomib, supported by experimental data and detailed protocols.
K-7174, a homopiperazine derivative, distinguishes itself from bortezomib by its different mode of binding to the proteasome.[1][2] This unique binding allows it to overcome resistance mechanisms that affect bortezomib, such as mutations in the β5-subunit of the proteasome.[1][3] Furthermore, K-7174 exhibits a distinct mechanism of action by inducing the transcriptional repression of class I histone deacetylases (HDACs), which are critical for myeloma cell survival.[1][2]
Comparative Efficacy of K-7174 and Bortezomib
To evaluate the effectiveness of K-7174 in bortezomib-resistant multiple myeloma, studies have compared its cytotoxic effects with that of bortezomib in both sensitive and resistant cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: Comparative IC50 Values of K-7174 and Bortezomib
| Cell Line | Bortezomib Resistance Status | K-7174 IC50 (nM) | Bortezomib IC50 (nM) |
| MM.1S | Sensitive | 15.2 | 8.3 |
| MM1S/R BTZ | Resistant | 44.5 | >100 |
IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells. Data adapted from studies on bortezomib-resistant cell lines.[4]
Table 2: Induction of Apoptosis by K-7174 in Bortezomib-Resistant Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V-positive) |
| Bortezomib-Resistant MM Cells | K-7174 (various concentrations) | Significantly increased in a dose-dependent manner |
| Bortezomib-Resistant MM Cells | Bortezomib | Minimal increase |
Qualitative summary based on findings that K-7174 induces apoptosis in bortezomib-resistant cells.[5]
Unraveling the Mechanism: K-7174's Unique Signaling Pathway
K-7174's ability to overcome bortezomib resistance lies in its unique mechanism of action that involves the downregulation of class I HDACs. This is achieved through a caspase-8-dependent degradation of the transcription factor Sp1.
References
- 1. The novel orally active proteasome inhibitor K-7174 exerts anti-myeloma activity in vitro and in vivo by down-regulating the expression of class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. medchemexpress.com [medchemexpress.com]
Evaluating K-7174 in Combination with Immunomodulatory Drugs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the novel proteasome inhibitor K-7174 in potential combination with immunomodulatory drugs (IMiDs) for the treatment of multiple myeloma. This document synthesizes preclinical data to inform future research directions.
While direct experimental data on the combination of K-7174 with immunomodulatory drugs such as lenalidomide or pomalidomide is not currently available in published literature, a strong scientific rationale for such a combination exists based on their distinct and potentially synergistic mechanisms of action. This guide will, therefore, provide a comparative overview of the individual agents, the established effects of combining other proteasome inhibitors with IMiDs, and a hypothesized mechanism of synergy for a K-7174-IMiD combination.
Understanding the Agents: K-7174 and Immunomodulatory Drugs
K-7174 is an orally active proteasome inhibitor that distinguishes itself from the first-in-class agent bortezomib. Its primary mechanism involves the downregulation of class I histone deacetylases (HDACs), which plays a crucial role in its anti-myeloma activity.[1] Immunomodulatory drugs, such as lenalidomide and pomalidomide, are a cornerstone of multiple myeloma therapy. Their mechanism centers on binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of the Ikaros family zinc finger transcription factors, IKZF1 (Ikaros) and IKZF3 (Aiolos).
Rationale for Combination Therapy
The combination of proteasome inhibitors and IMiDs is a standard of care in multiple myeloma, with established synergistic effects.[2] This synergy is thought to arise from the dual pressures placed on myeloma cells, leading to enhanced apoptosis. The combination of a proteasome inhibitor, which blocks the degradation of ubiquitinated proteins, with an IMiD, which promotes the degradation of specific transcription factors, creates a cellular environment of significant stress.
Signaling Pathways: A Visual Representation
To elucidate the individual and potential combined mechanisms of action, the following diagrams illustrate the signaling pathways of K-7174 and immunomodulatory drugs.
Hypothesized Synergy: K-7174 and IMiDs
A combination of K-7174 and an IMiD could exert synergistic anti-myeloma effects through multiple mechanisms:
-
Converging on Apoptosis: Both K-7174 and IMiDs can induce apoptosis through the activation of caspase-8.[1] Simultaneous activation of this pathway could lead to a more robust and sustained apoptotic signal.
-
Dual Targeting of Survival Pathways: K-7174's inhibition of HDACs and IMiDs' downregulation of IRF4 and c-Myc would target two distinct but critical survival pathways in myeloma cells.
-
Enhanced Immunomodulation: The immunomodulatory effects of IMiDs, such as T-cell co-stimulation, could be complemented by the effects of proteasome inhibition on antigen presentation, potentially leading to a more effective anti-tumor immune response.
Experimental Protocols: A Roadmap for Future Studies
To validate the hypothesized synergy, the following experimental approaches are recommended:
In Vitro Studies:
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic effects of K-7174 and IMiDs, alone and in combination, on multiple myeloma cell lines.
-
Methodology:
-
Culture multiple myeloma cell lines (e.g., MM.1S, RPMI 8226) in appropriate media.
-
Treat cells with a dose range of K-7174, an IMiD (lenalidomide or pomalidomide), and the combination of both for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the combination index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
-
Apoptosis Assays:
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Methodology:
-
Treat myeloma cells with K-7174, an IMiD, and the combination for 24 and 48 hours.
-
Stain cells with Annexin V and propidium iodide (PI).
-
Analyze the percentage of apoptotic cells (Annexin V-positive) by flow cytometry.
-
-
-
Western Blot Analysis:
-
Objective: To investigate the molecular mechanisms underlying the observed synergy.
-
Methodology:
-
Treat myeloma cells with the individual agents and the combination for various time points.
-
Prepare cell lysates and perform Western blot analysis for key proteins in the respective signaling pathways, including cleaved caspase-8, Sp1, HDAC1, IKZF1, IRF4, and c-Myc.
-
-
In Vivo Studies:
-
Xenograft Mouse Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Subcutaneously inject human multiple myeloma cells into immunodeficient mice (e.g., NOD/SCID).
-
Once tumors are established, randomize mice into treatment groups: vehicle control, K-7174 alone, IMiD alone, and the combination of K-7174 and the IMiD.
-
Administer drugs according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, excise tumors for histological and molecular analysis.
-
-
Comparative Data from Other Proteasome Inhibitor-IMiD Combinations
While direct data for K-7174 is lacking, the following table summarizes representative data from studies combining other proteasome inhibitors with lenalidomide, providing a benchmark for potential efficacy.
| Combination | Cell Line / Model | Key Finding |
| Bortezomib + Lenalidomide | Multiple Myeloma Cell Lines | Synergistic induction of apoptosis. |
| Carfilzomib + Lenalidomide | Relapsed/Refractory Multiple Myeloma Patients | Improved progression-free survival compared to lenalidomide and dexamethasone alone. |
| Ixazomib + Lenalidomide | Newly Diagnosed Multiple Myeloma Patients | Effective all-oral combination with manageable toxicity. |
Future Directions
The combination of K-7174 with immunomodulatory drugs represents a promising, yet unexplored, therapeutic strategy for multiple myeloma. The distinct mechanism of action of K-7174 suggests the potential for a favorable synergistic interaction with IMiDs, warranting further preclinical investigation. The experimental protocols outlined in this guide provide a framework for elucidating the efficacy and underlying mechanisms of this novel combination, with the ultimate goal of informing the design of future clinical trials.
References
A Comparative Analysis of K-7174 and Pan-HDAC Inhibitors for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, epigenetic modifiers have emerged as a promising class of drugs. Among these, inhibitors of histone deacetylases (HDACs) have garnered significant attention. This guide provides a comparative analysis of K-7174, a novel proteasome and GATA inhibitor with indirect anti-HDAC activity, and traditional pan-HDAC inhibitors, which directly target a broad range of HDAC enzymes. This comparison aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms, preclinical efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: An Indirect vs. Direct Approach to HDAC Inhibition
K-7174 operates through a unique, indirect mechanism to suppress the expression of class I histone deacetylases (HDACs). Primarily identified as an orally active proteasome and GATA inhibitor, K-7174 induces the caspase-8-dependent degradation of Sp1.[1] Sp1 is a critical transcription factor for the expression of class I HDACs, specifically HDAC1, HDAC2, and HDAC3.[1] By diminishing the levels of Sp1, K-7174 effectively represses the transcription of these HDACs, leading to a downstream increase in histone acetylation.[1] This mode of action distinguishes it from conventional HDAC inhibitors.
Pan-HDAC inhibitors , such as Vorinostat and Panobinostat, function by directly binding to the zinc-containing catalytic domain of a wide range of HDAC enzymes (Classes I, II, and IV), thereby inhibiting their deacetylase activity.[2][3][4] This direct inhibition leads to the accumulation of acetylated histones and non-histone proteins, which in turn results in the modulation of gene expression, induction of cell cycle arrest, and apoptosis.[2]
Preclinical Data: A Comparative Overview
Direct comparative preclinical studies between K-7174 and pan-HDAC inhibitors in the same experimental settings are limited. However, by examining data from various studies, we can draw an indirect comparison of their anti-cancer activities.
K-7174 has demonstrated significant anti-myeloma activity, both in vitro and in vivo.[1][5][6] Notably, it has shown efficacy in bortezomib-resistant multiple myeloma cells, suggesting its potential in overcoming drug resistance.[6][7] In a murine xenograft model, oral administration of K-7174 at 50 mg/kg daily for 14 days resulted in significant inhibition of tumor growth.[5]
Pan-HDAC inhibitors have a broader range of investigated anti-cancer activities across various hematological malignancies and solid tumors.[2][8][9][10][11] For instance, Panobinostat has shown potent activity against various cancer cell lines with IC50 values in the nanomolar range.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for K-7174 and representative pan-HDAC inhibitors, compiled from different preclinical studies. It is crucial to note that these data are not from head-to-head comparisons and should be interpreted with caution.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 / Effective Concentration | Citation |
| K-7174 | KMS12-BM, U266, RPMI8226 | Multiple Myeloma | 0-25 µM (inhibited growth) | [5] |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 8.6 µM | [6] |
| Vorinostat (SAHA) | SW-1353 | Chondrosarcoma | 2.0 µM | [6] |
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | 0.1 µM | [6] |
| Panobinostat (LBH-589) | SW-1353 | Chondrosarcoma | 0.02 µM | [6] |
| Panobinostat (LBH-589) | Colorectal Cancer Cell Lines | Colorectal Cancer | 5.1-17.5 nmol/L | [13] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosage | Effect | Citation |
| K-7174 | Murine Myeloma Model | 50 mg/kg, p.o. daily for 14 days | Significant tumor growth inhibition | [5] |
| K-7174 | Murine Myeloma Model | 75 mg/kg, i.p. daily for 14 days | Significant decrease in tumor volume | [5] |
| Vorinostat (SAHA) & Carfilzomib | Human DLBCL Xenograft | Vorinostat: 50 mg/kg; Carfilzomib: 5 mg/kg | Significant tumor growth suppression | [10] |
Table 3: Apoptosis Induction
| Compound | Cell Line | Cancer Type | Effect on Apoptosis | Citation |
| K-7174 | KMS12-BM, U266, RPMI8226 | Multiple Myeloma | Significant increase in annexin-V-positive cells | [5] |
| Vorinostat (SAHA) | SW-982 | Synovial Sarcoma | 21% cleavage of caspase-3 | [6] |
| Vorinostat (SAHA) | SW-1353 | Chondrosarcoma | 28% cleavage of caspase-3 | [6] |
| Panobinostat (LBH-589) | SW-982 | Synovial Sarcoma | Up to 23% increase in caspase 3/7 activity | [6] |
| Panobinostat (LBH-589) | HeLa, HepG2, A375 | Cervical, Liver, Melanoma | Dose-dependent increase in apoptotic cells | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of K-7174 and pan-HDAC inhibitors.
Western Blot for Histone Acetylation
This protocol is used to determine the effect of K-7174 or pan-HDAC inhibitors on the acetylation status of histones.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of the inhibitor (e.g., K-7174, Vorinostat) or vehicle control for a specified duration (e.g., 24 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.4 N H₂SO₄. Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a total histone antibody (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.[1][5]
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., K-7174, Panobinostat) or vehicle control for 48-72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Chromatin Immunoprecipitation (ChIP) Assay for Sp1 Binding to HDAC1 Promoter
This protocol is used to investigate the mechanism of K-7174 in repressing HDAC1 transcription.
-
Cell Treatment and Cross-linking: Treat cells with K-7174 or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Chromatin Preparation: Harvest the cells, lyse them, and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody against Sp1 or a negative control IgG.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the HDAC1 gene.
-
Data Analysis: Calculate the enrichment of the HDAC1 promoter DNA in the Sp1 immunoprecipitated samples relative to the IgG control and the input chromatin.[15][16]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of K-7174.
Caption: Mechanism of Action of Pan-HDAC Inhibitors.
Caption: Experimental Workflow for Western Blotting of Histone Acetylation.
Conclusion
K-7174 and pan-HDAC inhibitors represent two distinct strategies for targeting the epigenetic machinery in cancer. K-7174's unique mechanism of indirect HDAC inhibition through the degradation of the Sp1 transcription factor offers a novel approach, particularly in the context of drug resistance. Pan-HDAC inhibitors, with their direct and broad-spectrum activity, have a more established, albeit sometimes toxicity-limited, role in cancer therapy.
The provided data, while not from direct comparative studies, offer a glimpse into the relative potencies and efficacy of these compounds. For researchers and drug development professionals, the choice between pursuing a K-7174-like molecule or a traditional pan-HDAC inhibitor will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The detailed experimental protocols provided herein serve as a valuable resource for the preclinical evaluation of these and other novel anti-cancer agents. Further head-to-head studies are warranted to definitively delineate the comparative advantages of each approach.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitor L-Carnitine and Proteasome Inhibitor Bortezomib Synergistically Exert Anti-Tumor Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pan-HDAC inhibitor vorinostat potentiates the activity of the proteasome inhibitor carfilzomib in human DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sustained inhibition of deacetylases is required for the antitumor activity of the histone deactylase inhibitors panobinostat and vorinostat in models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Synergistic Tumor Cytolysis by NK Cells in Combination With a Pan-HDAC Inhibitor, Panobinostat [frontiersin.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. HDAC1 bound to the Cyp1a1 promoter blocks histone acetylation associated with Ah receptor-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of K-7174 Dihydrochloride: A Step-by-Step Guide
The proper disposal of K-7174 dihydrochloride is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or comes into contact with skin. It also poses a risk of causing organ damage through prolonged or repeated exposure. Adherence to strict disposal protocols is therefore mandatory.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazard classification and the required personal protective equipment.
| Hazard Classification | GHS Codes | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed. |
| Acute Toxicity, Dermal | H310 | Fatal in contact with skin. |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. |
| Required Personal Protective Equipment (PPE) |
| Respiratory Protection: Approved respirator (e.g., NIOSH N95 or better for dusts). |
| Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3] |
| Eye Protection: Safety glasses with side-shields or goggles.[3] |
| Skin and Body Protection: Protective clothing, including a lab coat and closed-toe shoes. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed professional waste disposal service or to dispose of the material at an approved waste disposal plant. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[1][2][4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound, including empty or contaminated containers, in a designated, clearly labeled, and sealed waste container.
-
The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, weigh boats, gloves, and bench paper, must be treated as hazardous waste.
-
Collect these materials in a separate, clearly labeled, and sealed waste bag or container.
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Acutely Toxic," "Fatal if Swallowed/Inhaled/In Contact with Skin")
-
The date of waste accumulation.
-
-
Store the sealed waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Emergency Procedures for Spills
In the event of a spill, the primary concern is to prevent exposure and contain the material.
| Emergency Situation | Action |
| Spill of Solid Material | 1. Evacuate the immediate area. 2. Wear the appropriate PPE, including respiratory protection. 3. Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container. 4. Avoid generating dust. 5. Clean the spill area with a suitable decontaminating agent and collect the cleaning materials as hazardous waste. |
| Skin Contact | 1. Immediately remove contaminated clothing.[1][2][3][4] 2. Gently wash the affected area with plenty of soap and water. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3][4] 2. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the person to fresh air.[1][2][3][4] 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Safety and Disposal Steps
Caption: Relationship between hazard identification, PPE, and safe disposal.
References
Personal protective equipment for handling K-7174 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of K-7174 Dihydrochloride.
This compound is identified as a cell adhesion inhibitor, an orally active proteasome and GATA inhibitor, and an inducer of cell apoptosis, with demonstrated anti-tumor activities.[1][2][3] Due to its potent biological activity, meticulous adherence to safety protocols is imperative to mitigate exposure risks for laboratory personnel. This guide furnishes essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
I. Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to hazardous materials. When handling this compound, a comprehensive PPE strategy is crucial. The following table outlines the recommended PPE, drawing from best practices for handling potent, toxic compounds.[4][5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. Minimum layer thickness of 0.11 mm. | Provides a robust barrier against skin contact.[6][8] Double-gloving minimizes the risk of exposure in case of a breach of the outer glove. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes, dust, and aerosols.[6][7] |
| Respiratory Protection | NIOSH-approved N95 or P3 filter respirator. | Essential when handling the solid compound to prevent inhalation of dust particles.[4][5][8] |
| Body Protection | A disposable, fluid-resistant laboratory coat or gown. | Prevents contamination of personal clothing.[4][5] |
II. Safe Handling and Operational Workflow
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram and procedural steps outline the recommended process for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential dust or aerosols.[5]
-
Before entering the designated area, assemble all necessary PPE as specified in the table above and ensure it is worn correctly.
-
-
Handling:
-
When weighing the solid form of this compound, use a containment balance or a balance within the fume hood to minimize the dispersion of dust.
-
Handle all solutions and solid material within the fume hood.
-
-
Post-Handling:
-
Following the experimental procedure, decontaminate all surfaces and equipment. A 10% bleach solution can be an effective decontaminating agent for many biologically active compounds.[9]
-
III. Disposal Plan
Proper disposal of this compound and associated waste is a critical final step in the safety workflow. Improper disposal can lead to environmental contamination and pose a risk to public health.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain.[5][9][10] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous solid waste container. |
| Contaminated PPE (gloves, gown) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous solid waste container. |
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[9] Ensure that all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GATA2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. K-7174 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. louisville.edu [louisville.edu]
- 10. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
